molecular formula C13H17N B13169203 5-Cyclopentyl-2,3-dihydro-1H-indole

5-Cyclopentyl-2,3-dihydro-1H-indole

Cat. No.: B13169203
M. Wt: 187.28 g/mol
InChI Key: SAMXPOFLFAFKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Cyclopentyl-2,3-dihydro-1H-indole ( 1540041-57-3) is an indoline derivative of interest in synthetic and medicinal chemistry research. With a molecular formula of C13H17N and a molecular weight of 187.28 g/mol, this compound features a cyclopentyl substituent on a partially saturated indole core (indoline), making it a valuable scaffold for the synthesis of more complex molecules . This compound serves as a versatile building block in organic synthesis. Its structure is related to privileged scaffolds used in drug discovery. Scientific literature highlights the use of palladium-catalyzed alkene carboheteroarylation reactions to synthesize 3-cyclopentylindole derivatives , which are key intermediates in developing novel chemical entities for biological testing . Furthermore, structurally similar cyclopentyl-indole and indoline compounds are frequently investigated for their potential inhibitory activity against various therapeutic targets. Related compounds have been studied for their roles as xanthine oxidase inhibitors for managing hyperuricemia and gout , and as CDK2 inhibitors in oncology research . The indoline core is a common feature in molecules designed to interact with biological systems, underscoring the research value of this compound. This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. All information provided is for informational purposes only and is subject to change.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H17N

Molecular Weight

187.28 g/mol

IUPAC Name

5-cyclopentyl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H17N/c1-2-4-10(3-1)11-5-6-13-12(9-11)7-8-14-13/h5-6,9-10,14H,1-4,7-8H2

InChI Key

SAMXPOFLFAFKGK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC3=C(C=C2)NCC3

Origin of Product

United States

Foundational & Exploratory

Strategic Biological Activity Screening of 5-Cyclopentyl-2,3-dihydro-1H-indole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Indoline Scaffold in Drug Discovery

The 5-Cyclopentyl-2,3-dihydro-1H-indole (hereafter referred to as 5-CP-Indoline ) represents a privileged scaffold in medicinal chemistry. Structurally, it combines the electron-rich, bicyclic indoline core with a lipophilic cyclopentyl moiety at the C5 position. This specific substitution pattern is critical; the C5 position on the indole/indoline ring is a known vector for optimizing hydrophobic interactions within protein binding pockets, particularly in Kinases , GPCRs (e.g., Cannabinoid Receptors) , and Nuclear Receptors .

Unlike simple indoles, the 2,3-dihydro-1H-indole (indoline) core possesses a distinct 3D geometry (puckered ring) and reduced aromaticity, altering its hydrogen bond donor/acceptor profile and metabolic stability. This guide provides a rigorous, tiered screening protocol to elucidate the biological activity of 5-CP-Indoline and its derivatives, moving from in silico prediction to target validation.

Phase I: In Silico Profiling & Physicochemical Assessment

Before wet-lab screening, the physicochemical properties of 5-CP-Indoline must be modeled to predict bioavailability and target class suitability.

Molecular Descriptors & Drug-Likeness

The cyclopentyl group significantly increases lipophilicity (


) compared to the parent indoline. This suggests high membrane permeability but potential solubility issues in aqueous assays.
PropertyPredicted Value (Approx.)Implication for Screening
LogP 3.5 - 4.2High lipophilicity; requires DMSO stock >10mM. Likely CNS penetrant.
TPSA ~12-15 ŲExcellent membrane permeability; potential BBB crossing.
H-Bond Donors 1 (NH)Critical for hinge binding in kinases.
Rotatable Bonds 1 (Cyclopentyl-Indoline bond)Rigid scaffold; entropically favorable binding.
Target Prediction (SwissTargetPrediction / SEA)

Based on structural similarity to known bioactive ligands (e.g., Indapamide intermediates, kinase inhibitors), the primary target classes for 5-CP-Indoline derivatives are:

  • Kinases: Specifically Serine/Threonine kinases (e.g., Haspin, CDKs) where the indoline NH mimics the ATP adenine hinge interaction.

  • GPCRs: Particularly Class A GPCRs with hydrophobic pockets (e.g., 5-HT receptors, CB1/CB2).

  • Enzymes: Monoamine Oxidase (MAO) inhibition due to the structural similarity to serotonin.

Phase II: Phenotypic Screening (The "Black Box" Approach)

Since the specific biological activity of the bare 5-CP-Indoline scaffold can be promiscuous, phenotypic screening is the first "Go/No-Go" gate.

Cytotoxicity Screening (MTT/Alamar Blue)

Indoline derivatives often exhibit cytotoxic effects via tubulin destabilization or kinase inhibition.

Protocol: High-Throughput MTT Viability Assay

  • Objective: Determine IC50 values against a panel of cancer cell lines (e.g., HeLa, MCF-7, A549) and a normal control (e.g., HEK293).

  • Reagents: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, PBS.

Step-by-Step Methodology:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of 5-CP-Indoline (0.1 µM to 100 µM) in culture medium (Final DMSO < 0.5%). Add 100 µL/well. Include Doxorubicin as a positive control.

  • Incubation: Incubate for 48h or 72h.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL in PBS) to each well. Incubate for 4h (formazan crystals form).

  • Solubilization: Aspirate medium carefully. Add 100 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure Absorbance at 570 nm (reference 630 nm).

  • Analysis: Calculate % Viability =

    
    . Plot dose-response curves to determine IC50.
    
Antimicrobial Screening (MIC Determination)

Indole/Indoline derivatives are frequently reported to possess antibacterial activity, particularly against Gram-positive bacteria (e.g., S. aureus) by disrupting cell membranes or inhibiting DNA gyrase.

Phase III: Target Deconvolution & Mechanism of Action

Once phenotypic activity is established, the mechanism must be deconvoluted.

Kinase Profiling (The "Hinge Binder" Hypothesis)

The indoline NH is a classic bioisostere for the purine ring of ATP. The 5-cyclopentyl group likely occupies the hydrophobic "Gatekeeper" region or the solvent-exposed front pocket.

Recommended Assay: ADP-Glo™ Kinase Assay

  • Target Panel: CDK2/CyclinA, Haspin, VEGFR2.

  • Principle: Measures ADP formed from a kinase reaction; ADP is converted to ATP, which is converted to light by Ultra-Glo™ Luciferase.

  • Why this method? It is universal for all kinases and less prone to interference by fluorescent compounds (indolines can be fluorescent).

GPCR Functional Assays (cAMP/Calcium Flux)

Given the lipophilic nature, screening against Cannabinoid Receptors (CB1/CB2) is mandatory. Many synthetic cannabinoids utilize an indole/indoline core with a 3- or 5-position alkyl/cycloalkyl group.

Workflow Visualization:

ScreeningCascade Synthesis 5-CP-Indoline Synthesis InSilico Phase I: In Silico (LogP, Target Prediction) Synthesis->InSilico Phenotypic Phase II: Phenotypic Screen (MTT, MIC) InSilico->Phenotypic Decision1 Active (<10 µM)? Phenotypic->Decision1 Decision1->Synthesis No (Re-design) TargetID Phase III: Target Deconvolution Decision1->TargetID Yes Kinase Kinase Profiling (Haspin, CDK) TargetID->Kinase GPCR GPCR Screening (CB1/CB2, 5-HT) TargetID->GPCR ADME Phase IV: ADME/Tox (Microsomal Stability) Kinase->ADME GPCR->ADME

Figure 1: Strategic Screening Cascade for 5-CP-Indoline Derivatives. From synthesis to validated lead.

Phase IV: ADME & Metabolic Stability (Critical Control)

A common failure mode for indoline drugs is rapid oxidation. The 2,3-dihydro bond is susceptible to dehydrogenation by Cytochrome P450 enzymes, converting the Indoline (chiral, non-aromatic) back to the Indole (achiral, aromatic). This dramatically alters potency and selectivity.

Protocol: Microsomal Stability Assay

  • Incubation: Incubate 1 µM 5-CP-Indoline with liver microsomes (human/mouse) and NADPH at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile.

  • Analysis: LC-MS/MS to monitor the disappearance of the parent (Indoline) and appearance of the metabolite (Indole or Hydroxylated Indoline).

  • Metric: Calculate Intrinsic Clearance (

    
    ).
    

Mechanistic Pathway: Apoptosis Induction[1][2]

If the compound shows anticancer activity, the likely mechanism involves the Intrinsic Apoptotic Pathway, often triggered by kinase inhibition (e.g., CDK inhibition leads to cell cycle arrest).

ApoptosisPathway Compound 5-CP-Indoline Target Target Kinase (e.g., CDK2/Haspin) Compound->Target Inhibits p53 p53 Activation Target->p53 Stress Signal Bax Bax Translocation p53->Bax Mito Mitochondria (MOMP) Bax->Mito Pore Formation CytoC Cytochrome c Release Mito->CytoC Caspase9 Caspase-9 CytoC->Caspase9 Apoptosome Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis

Figure 2: Hypothesized Mechanism of Action (MOA) for Cytotoxic Indolines via the Intrinsic Apoptotic Pathway.

Data Presentation Standards

When reporting screening results for 5-CP-Indoline derivatives, use the following standardized table format to ensure comparability across studies.

Table 1: Example Screening Data Summary

Compound IDR-Group (N1)HeLa IC50 (µM)HEK293 IC50 (µM)Selectivity Index (SI)Top Kinase Hit% Inhibition @ 10µM
5-CP-Ind-01 -H>100>100N/ANone< 20%
5-CP-Ind-02 -Acetyl12.5 ± 1.285.0 ± 5.06.8CDK265%
5-CP-Ind-03 -Benzoyl2.1 ± 0.345.2 ± 2.121.5Haspin92%

Note: The N1-substitution is critical. The bare indoline (5-CP-Ind-01) is often less active than its acylated or alkylated derivatives (5-CP-Ind-02/03) due to improved cellular uptake and binding affinity.

References

  • Candeias, N. R., et al. (2016). Synthesis and biological screening for cytotoxic activity of N-substituted indolines and morpholines.[1] European Journal of Medicinal Chemistry, 120, 23-31. Link

  • Loidreau, Y., et al. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1635–1648. Link

  • Zhang, H. Z., et al. (2017). Synthesis and biological evaluation of novel indole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 126, 7-14. Link

  • Giraud, F., et al. (2010). Synthesis and biological evaluation of 5-substituted indolines as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 20(19), 5826-5829. Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole from Substituted Anilines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Indoline Scaffold in Modern Chemistry

The indoline (2,3-dihydro-1H-indole) nucleus is a privileged scaffold in medicinal chemistry and materials science.[1] Its rigid, bicyclic structure provides a three-dimensional framework that is ideal for interacting with biological targets. Consequently, indoline derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antiviral, and neuroprotective properties.[1][2] The introduction of lipophilic substituents, such as a cyclopentyl group, onto the indoline core can significantly modulate the molecule's pharmacokinetic and pharmacodynamic properties, making 5-Cyclopentyl-2,3-dihydro-1H-indole a valuable target for drug discovery programs.[2]

These application notes provide a comprehensive guide to the synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole, starting from readily available substituted anilines. We will explore a robust and versatile synthetic strategy, detailing the underlying chemical principles and providing step-by-step protocols for the key transformations. The methodologies described herein are designed to be adaptable and scalable, making them suitable for both academic research and industrial drug development settings.

Synthetic Strategy: A Two-Stage Approach to 5-Cyclopentyl-2,3-dihydro-1H-indole

The synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole is most effectively approached in a two-stage process:

  • Stage 1: Synthesis of the Key Intermediate, 4-Cyclopentylaniline. This stage focuses on introducing the cyclopentyl moiety onto the aniline ring.

  • Stage 2: Intramolecular Cyclization to Form the Indoline Ring. This stage involves the construction of the five-membered heterocyclic ring to yield the final product.

This modular approach allows for the optimization of each stage independently and provides a clear pathway to the target molecule.

Synthetic_Strategy Substituted Aniline Substituted Aniline 4-Cyclopentylaniline 4-Cyclopentylaniline Substituted Aniline->4-Cyclopentylaniline Stage 1: Cyclopentylation 5-Cyclopentyl-2,3-dihydro-1H-indole 5-Cyclopentyl-2,3-dihydro-1H-indole 4-Cyclopentylaniline->5-Cyclopentyl-2,3-dihydro-1H-indole Stage 2: Intramolecular Cyclization

Figure 1: A high-level overview of the two-stage synthetic strategy.

Stage 1: Synthesis of 4-Cyclopentylaniline

The introduction of the cyclopentyl group at the para-position of the aniline ring is a critical step. While direct Friedel-Crafts alkylation of aniline is often problematic due to the Lewis basicity of the amino group leading to catalyst deactivation, a more reliable method involves the acylation of a protected aniline followed by reduction.[3][4]

Protocol 1: Friedel-Crafts Acylation of Acetanilide with Cyclopentanecarbonyl Chloride

In this step, the amino group of aniline is first protected as an acetamide (acetanilide) to moderate its reactivity and prevent side reactions.[1] The acetanilide then undergoes a Friedel-Crafts acylation with cyclopentanecarbonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to yield 4-cyclopentanoylacetanilide.[5][6]

Friedel_Crafts_Acylation Acetanilide Acetanilide Product 4-Cyclopentanoylacetanilide Acetanilide->Product AlCl₃ Cyclopentanecarbonyl_Chloride Cyclopentanecarbonyl Chloride Cyclopentanecarbonyl_Chloride->Product

Figure 2: Reaction scheme for the Friedel-Crafts acylation of acetanilide.

Experimental Protocol:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add acetanilide (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add anhydrous aluminum chloride (AlCl₃, 2.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • To the resulting suspension, add cyclopentanecarbonyl chloride (1.1 eq) dropwise via a syringe.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to afford 4-cyclopentanoylacetanilide.

ParameterValueReference
Reactants Acetanilide, Cyclopentanecarbonyl Chloride[1]
Catalyst Aluminum Chloride (AlCl₃)[5]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[6]
Temperature 0 °C to Room Temperature[6]
Typical Yield 70-85%[7]

Table 1: Summary of Reaction Conditions for Friedel-Crafts Acylation.

Protocol 2: Reduction of 4-Cyclopentanoylacetanilide to 4-Cyclopentylaniline

The carbonyl group of the 4-cyclopentanoylacetanilide is then reduced to a methylene group. A common and effective method for this transformation is the Wolff-Kishner reduction, which is performed under basic conditions and is suitable for substrates with acid-sensitive groups.[8] Concurrently, the acetamide protecting group is hydrolyzed under these conditions to reveal the free amine, directly yielding 4-cyclopentylaniline.

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-cyclopentanoylacetanilide (1.0 eq), diethylene glycol, and hydrazine hydrate (10 eq).

  • Add potassium hydroxide (KOH, 5.0 eq) pellets to the mixture.

  • Heat the reaction mixture to 180-200 °C and reflux for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and add water.

  • Extract the product with a suitable organic solvent such as ethyl acetate (3 x volumes).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 4-cyclopentylaniline.

ParameterValueReference
Reactant 4-CyclopentanoylacetanilideN/A
Reagents Hydrazine Hydrate, Potassium Hydroxide[8]
Solvent Diethylene Glycol[8]
Temperature 180-200 °C[8]
Typical Yield 80-90%[8]

Table 2: Summary of Reaction Conditions for Wolff-Kishner Reduction and Deprotection.

Stage 2: Intramolecular Cyclization to 5-Cyclopentyl-2,3-dihydro-1H-indole

With the key intermediate, 4-cyclopentylaniline, in hand, the next stage is the construction of the indoline ring. A highly effective and modern approach for this transformation is the palladium-catalyzed intramolecular C-H amination of a suitable N-substituted phenethylamine derivative.[9][10]

Protocol 3: Synthesis of N-(2-Chloroethyl)-4-cyclopentylaniline

First, the 4-cyclopentylaniline is N-alkylated with a two-carbon unit bearing a leaving group, such as 2-chloroethanol, followed by conversion of the hydroxyl group to a chloride. A more direct approach is the reaction with 1,2-dichloroethane under phase-transfer catalysis.[11]

Experimental Protocol:

  • To a mixture of 4-cyclopentylaniline (1.0 eq), 1,2-dichloroethane (excess, acting as both reactant and solvent), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq), add a concentrated aqueous solution of sodium hydroxide (50% w/v).

  • Heat the biphasic mixture to reflux (around 80-90 °C) with vigorous stirring for 24-48 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature, and separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield N-(2-chloroethyl)-4-cyclopentylaniline.

Protocol 4: Palladium-Catalyzed Intramolecular C-H Amination

The final step is the palladium-catalyzed intramolecular cyclization of N-(2-chloroethyl)-4-cyclopentylaniline to form the indoline ring. This reaction proceeds via an oxidative addition of the palladium catalyst to the C-H bond ortho to the amino group, followed by reductive elimination to form the C-N bond of the indoline ring.[9][12]

Intramolecular_Amination Starting_Material N-(2-Chloroethyl)-4-cyclopentylaniline Product 5-Cyclopentyl-2,3-dihydro-1H-indole Starting_Material->Product Intramolecular C-H Amination Catalyst Pd(OAc)₂, Ligand, Base Catalyst->Product

Figure 3: Palladium-catalyzed intramolecular C-H amination for indoline synthesis.

Experimental Protocol:

  • To a flame-dried Schlenk tube, add N-(2-chloroethyl)-4-cyclopentylaniline (1.0 eq), a palladium catalyst such as palladium(II) acetate (Pd(OAc)₂, 0.05 eq), a suitable phosphine ligand (e.g., SPhos, XPhos, 0.1 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.5 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to afford 5-Cyclopentyl-2,3-dihydro-1H-indole.

ParameterValueReference
Catalyst Palladium(II) Acetate (Pd(OAc)₂)[9]
Ligand SPhos, XPhos, or similar biaryl phosphine ligands[9]
Base Sodium tert-butoxide (NaOtBu)[9]
Solvent Toluene or Dioxane[9]
Temperature 100-120 °C[9]
Typical Yield 60-80%[9]

Table 3: Summary of Conditions for Palladium-Catalyzed Intramolecular C-H Amination.

Characterization of 5-Cyclopentyl-2,3-dihydro-1H-indole

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Physical Properties:

PropertyValueSource
Molecular Formula C₁₃H₁₇N[13]
Molecular Weight 187.28 g/mol [13]
Appearance Expected to be a colorless to pale yellow oil or low-melting solidN/A

Table 4: Physical Properties of 5-Cyclopentyl-2,3-dihydro-1H-indole.

Spectroscopic Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃): δ 7.00-6.90 (m, 2H, Ar-H), 6.65 (d, J = 7.6 Hz, 1H, Ar-H), 3.55 (t, J = 8.4 Hz, 2H, N-CH₂), 3.40-3.20 (m, 1H, NH), 2.95 (t, J = 8.4 Hz, 2H, Ar-CH₂), 2.90-2.75 (m, 1H, cyclopentyl-CH), 2.10-1.50 (m, 8H, cyclopentyl-CH₂).

  • ¹³C NMR (101 MHz, CDCl₃): δ 150.0 (C-Ar), 135.0 (C-Ar), 127.5 (C-Ar), 124.5 (C-Ar), 124.0 (C-Ar), 109.0 (C-Ar), 47.0 (N-CH₂), 45.0 (cyclopentyl-CH), 34.5 (cyclopentyl-CH₂), 30.0 (Ar-CH₂), 25.5 (cyclopentyl-CH₂).

Note: The NMR data provided is predicted based on the structure and known chemical shifts for similar compounds. Actual experimental data should be obtained for confirmation.[14][15][16]

  • Mass Spectrometry (EI): m/z (%) = 187 (M⁺), 158, 144, 130, 117.

Conclusion

The synthetic route detailed in these application notes provides a reliable and adaptable method for the preparation of 5-Cyclopentyl-2,3-dihydro-1H-indole from substituted anilines. By employing a robust Friedel-Crafts acylation/reduction sequence to synthesize the key 4-cyclopentylaniline intermediate, followed by a modern palladium-catalyzed intramolecular C-H amination, this valuable indoline derivative can be obtained in good overall yield. The protocols provided are intended to serve as a starting point for researchers, and further optimization of reaction conditions may be necessary depending on the specific laboratory setup and scale of the synthesis.

References

  • PubChem. 5-Cyclopentyl-2,3-dihydro-1H-indole. National Center for Biotechnology Information. [Link]

  • Organic Chemistry Portal. Synthesis of indolines. [Link]

  • ResearchGate. State-of-the-art in 2-vinylanilines. [Link]

  • ResearchGate. 2-Vinylaniline in the synthesis of heterocycles: Recent advances. [Link]

  • Google Patents.
  • PubMed. Palladium-Catalyzed Highly Chemoselective Intramolecular C-H Aminocarbonylation of Phenethylamines to Six-Membered Benzolactams. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. [Link]

  • Wiley Online Library. 5 Combination of 1H and 13C NMR Spectroscopy. [Link]

  • Chemistry Stack Exchange. Elucidating an unknown compound using 1H- and 13C-NMR spectral data. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • Sciencemadness.org. Friedel-Crafts acylation of anilides. [Link]

  • SlideShare. Synthesis of Acetanilide. [Link]

  • ResearchGate. Catalytic N-Alkylation of Anilines. [Link]

  • StudySmarter. Friedel-Crafts Acylation: Mechanism, Reactions & limitations. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Research Journal of Pharmacy and Technology. Synthesis, Characterization and Antimicrobial Activity of Acetanilide Derivatives by using Aromatic Aldehydes and Sulphonamide Derivatives. [Link]

  • Google Patents.
  • MDPI. Intramolecular Cyclization. [Link]

  • Academia.edu. Preparation and purification of Acetanilide. [Link]

  • MDPI. Synthesis of Indoloquinolines: An Intramolecular Cyclization Leading to Advanced Perophoramidine-Relevant Intermediates. [Link]

  • YouTube. differences & similarities of 1H & 13C NMR spectroscopy. [Link]

  • PubMed. Pd-catalyzed intramolecular oxidative C-H amination: synthesis of carbazoles. [Link]

  • Royal Society of Chemistry. Chapter 2: Synthetic Methods for Alkyl Amines. [Link]

  • Wikipedia. Acetanilide. [Link]

  • Indonesian Journal of Science and Technology. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

  • Chemistry Steps. Reactions of Aniline. [Link]

  • SynArchive. Friedel-Crafts Acylation. [Link]

  • Asian Journal of Chemistry. Intramolecular Cyclization of N0-Chloroacetylindole Hydrazide. [Link]

  • ResearchGate. Corrigendum: Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. [Link]

  • Beilstein Journal of Organic Chemistry. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • MDPI. Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. [Link]

  • RWTH Publications. Synthesis of N‐Fused Indolines via Copper (II)‐Catalyzed Dearomatizing Cyclization of Indoles. [Link]

Sources

Antimicrobial activity of 5-Cyclopentyl-2,3-dihydro-1H-indole against pathogenic bacteria

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the evaluation protocols for 5-Cyclopentyl-2,3-dihydro-1H-indole (CP-DHI) , a lipophilic indoline scaffold (CAS: 1540041-57-3). Unlike planar indole derivatives, the non-planar 2,3-dihydro-1H-indole (indoline) core, combined with the C5-cyclopentyl moiety, offers unique physicochemical properties (Calculated LogP ~3.9) that facilitate interaction with bacterial lipid bilayers.

This guide provides researchers with standardized workflows to:

  • Determine Minimum Inhibitory Concentrations (MIC) against ESKAPE pathogens.[1]

  • Assess bactericidal kinetics (Time-Kill).

  • Elucidate the mechanism of action (MoA) focusing on membrane depolarization and efflux pump inhibition.

Scientific Rationale & Compound Profile

Compound: 5-Cyclopentyl-2,3-dihydro-1H-indole Molecular Formula: C₁₃H₁₇N Target Class: Membrane-Active Agent / Efflux Pump Inhibitor (EPI)

The Structural Advantage: The antimicrobial activity of indole/indoline derivatives often hinges on the balance between lipophilicity and polarity.

  • The Head Group: The secondary amine of the indoline ring (pKa ~4-5) remains partially protonated at physiological pH, allowing electrostatic attraction to negatively charged bacterial phospholipids (phosphatidylglycerol/cardiolipin).

  • The Tail Group: The 5-cyclopentyl substitution significantly increases hydrophobicity compared to the parent indoline, enabling the molecule to insert into the fatty acid core of the bacterial membrane, potentially leading to depolarization or increasing membrane fluidity [1, 2].

Experimental Workflows (Graphviz Visualization)

The following diagram outlines the critical path for validating CP-DHI activity, moving from phenotypic screening to mechanistic validation.

G Start Compound Reconstitution (DMSO Stock 10mM) Screening Phase 1: Phenotypic Screening (MIC/MBC Determination) Start->Screening GramPos Gram-Positive Panel (S. aureus, E. faecalis) Screening->GramPos GramNeg Gram-Negative Panel (P. aeruginosa, E. coli) Screening->GramNeg Decision Activity Threshold (MIC < 16 µg/mL?) GramPos->Decision GramNeg->Decision Phase2 Phase 2: Kinetic Profiling (Time-Kill Assay) Decision->Phase2 Yes Phase3 Phase 3: Mechanism of Action Decision->Phase3 Yes Output Lead Candidate Profile Phase2->Output Membrane Membrane Integrity (DiSC3(5) & Propidium Iodide) Phase3->Membrane Primary Hypothesis Efflux Efflux Pump Inhibition (Ethidium Bromide Accumulation) Phase3->Efflux Secondary Hypothesis Membrane->Output

Caption: Figure 1. Hierarchical screening workflow for CP-DHI, prioritizing phenotypic validation before mechanistic deconvolution.

Detailed Protocols

Protocol A: MIC & MBC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines.

Materials:

  • CP-DHI Stock: 10 mg/mL in 100% DMSO.

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus ATCC 29213 (QC strain), P. aeruginosa ATCC 27853.

  • Indicator: Resazurin (optional for visual read).

Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute 1:100 in CAMHB.

  • Plate Setup: Dispense 100 µL of CAMHB into columns 2-12 of a 96-well plate.

  • Compound Addition: Add 200 µL of CP-DHI (at 2x highest concentration, e.g., 128 µg/mL) to column 1. Perform 2-fold serial dilutions from column 1 to 10. Columns 11 (Growth Control) and 12 (Sterility Control) receive no drug.

  • Inoculation: Add 100 µL of diluted inoculum to wells 1-11. Final volume: 200 µL. Final bacterial density: ~5 x 10⁵ CFU/mL.

  • Incubation: 16–20 hours at 37°C.

  • Readout:

    • MIC: Lowest concentration with no visible growth.

    • MBC: Plate 10 µL from clear wells onto MHA agar. MBC is the concentration killing ≥99.9% of the initial inoculum.

Technical Insight: Due to the lipophilicity of the 5-cyclopentyl group, CP-DHI may precipitate in aqueous media at high concentrations (>64 µg/mL). Ensure DMSO concentration remains <1% to avoid solvent toxicity masking the compound's effect [3].

Protocol B: Membrane Depolarization Assay (DiSC3(5))

Rationale: Indoline derivatives often act by perturbing the proton motive force (PMF). This assay measures the dissipation of the transmembrane potential (Δψ).

Materials:

  • Dye: 3,3'-Dipropylthiadicarbocyanine iodide [DiSC3(5)].

  • Buffer: 5 mM HEPES, 5 mM Glucose, 100 mM KCl (pH 7.2).

  • Positive Control: Gramicidin (1 µg/mL).

Procedure:

  • Harvest: Grow S. aureus to mid-log phase, wash twice, and resuspend in HEPES buffer to OD₆₀₀ = 0.05.

  • Dye Loading: Add DiSC3(5) to a final concentration of 0.4 µM. Incubate for 1 hour until fluorescence stabilizes (dye self-quenches inside polarized cells).

  • Baseline: Measure fluorescence (Ex: 622 nm, Em: 670 nm) for 5 minutes to establish a stable baseline.

  • Injection: Inject CP-DHI at 1x, 2x, and 4x MIC.

  • Kinetics: Monitor fluorescence increase for 30 minutes. A rapid increase indicates membrane depolarization (dye release).

Interpretation: If CP-DHI causes a dose-dependent spike in fluorescence similar to Gramicidin, the mechanism involves membrane permeabilization. If no spike occurs, investigate intracellular targets (e.g., DNA/protein synthesis) [4].

Representative Data Presentation

When reporting results for CP-DHI, structure the data to highlight the selectivity index (Gram-positive vs. Gram-negative).

Table 1: Anticipated Antimicrobial Profile (Simulated Data Structure)

Bacterial StrainGram StatusMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (ATCC 29213)Positive4 - 8 8 - 16≤ 4Bactericidal
MRSA (Clinical Isolate)Positive4 - 8 8 - 16≤ 4Potential Lead
E. coli (ATCC 25922)Negative> 64> 128N/AResistant (LPS Barrier)
P. aeruginosa (ATCC 27853)Negative> 128> 128N/AEfflux Active

Note: Lipophilic indolines typically show higher potency against Gram-positives due to the lack of an outer membrane (LPS) barrier.

Troubleshooting & Optimization

  • Issue: High MIC against Gram-negatives.

    • Root Cause:[2][3] The 5-cyclopentyl group increases molecular bulk, preventing diffusion through porins, while the compound is likely a substrate for RND efflux pumps (e.g., AcrAB-TolC).

    • Solution: Test CP-DHI in combination with a sub-inhibitory concentration of an efflux pump inhibitor like PAβN (Phenylalanine-arginine beta-naphthylamide) to verify if resistance is efflux-mediated [5].

  • Issue: Precipitation in Assay Media.

    • Root Cause:[2][3] Low solubility of the cyclopentyl-indoline core.

    • Solution: Use 2-hydroxypropyl-β-cyclodextrin (HPβCD) as an excipient during stock preparation to improve aqueous solubility without affecting bacterial growth.

References

  • PubChem. (2025). 5-Cyclopentyl-2,3-dihydro-1H-indole Compound Summary. National Library of Medicine. Available at: [Link]

  • Zhang, H., et al. (2019). Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids. Frontiers in Chemistry. Available at: [Link]

  • Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition. CLSI document M07-A10.
  • Shirinzadeh, H., et al. (2021).[4] Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Turk J Pharm Sci. Available at: [Link]

Sources

Technical Application Note: Pharmacological Profiling of 5-Cyclopentyl-2,3-dihydro-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Biology Context

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with improved safety profiles has shifted focus toward microsomal prostaglandin E synthase-1 (mPGES-1) inhibitors and highly selective COX-2 inhibitors.

5-Cyclopentyl-2,3-dihydro-1H-indole (and its structural analogs) represents a "privileged scaffold" in this domain.[1] The core structure consists of an indoline (2,3-dihydro-1H-indole) ring fused with a lipophilic cyclopentyl group at the C5 position.

Structure-Activity Relationship (SAR) Rationale
  • The Indoline Core: Unlike the planar indole found in Indomethacin, the 2,3-dihydro-1H-indole (indoline) offers a non-planar geometry that can improve metabolic stability and alter binding kinetics in the COX active site.

  • The 5-Cyclopentyl Substitution: This moiety is critical. The cyclooxygenase active site (specifically COX-2) features a hydrophobic side pocket that accommodates bulky lipophilic groups. The 5-cyclopentyl group is designed to fill this hydrophobic channel, enhancing potency against COX-2 or mPGES-1 while potentially reducing affinity for the smaller COX-1 channel (sparing gastrointestinal toxicity).

This guide provides a standardized workflow for evaluating the anti-inflammatory efficacy of these derivatives, focusing on enzymatic selectivity and cellular response.

Mechanism of Action (MOA) Visualization

The following diagram illustrates the intervention points of 5-substituted indoline derivatives within the Arachidonic Acid cascade.

InflammationCascade AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGH2 PGH2 (Intermediate) COX1->PGH2 COX2->PGH2 mPGES1 mPGES-1 (Inducible) PGH2->mPGES1 TxA2 Thromboxane A2 (Platelets) PGH2->TxA2 via TxS PGE2 PGE2 (Pro-Inflammatory) mPGES1->PGE2 Indoline 5-Cyclopentyl- Indoline Derivative Indoline->COX2 Primary Target (Hydrophobic Pocket) Indoline->mPGES1 Secondary Target (Microsomal)

Figure 1: The 5-cyclopentyl indoline scaffold primarily targets inducible COX-2 and mPGES-1, sparing the COX-1/TxA2 homeostatic pathway.

Experimental Protocols

Protocol A: Differential COX-1 vs. COX-2 Inhibition Screen

Objective: To quantify the Selectivity Index (SI) of the derivative. A high SI (COX-1 IC50 / COX-2 IC50) indicates reduced GI side effect potential.

Reagents:

  • Purified Ovine COX-1 and Human Recombinant COX-2 enzymes.

  • Arachidonic Acid (substrate).[1][2][3]

  • Colorimetric Peroxidase Substrate (e.g., TMPD).

  • Test Compound: 5-Cyclopentyl-2,3-dihydro-1H-indole (dissolved in DMSO).

Workflow:

  • Preparation: Dilute the Test Compound in DMSO to 100x the final concentration. Prepare serial dilutions (0.01 µM to 100 µM).

  • Enzyme Incubation:

    • Add 150 µL of Assay Buffer (100 mM Tris-HCl, pH 8.0) to wells.[4]

    • Add 10 µL of Enzyme (COX-1 or COX-2) + 10 µL of Heme cofactor.

    • Add 10 µL of Test Compound.

    • Critical Step: Incubate for 10 minutes at 25°C . (Indoline derivatives often exhibit slow-binding kinetics; insufficient pre-incubation yields false negatives).

  • Reaction Initiation: Add 20 µL of Arachidonic Acid / TMPD mixture.

  • Measurement: Monitor absorbance at 590 nm for 5 minutes.

  • Calculation:

    
    
    
Protocol B: Cellular Inflammation Assay (RAW 264.7 Macrophages)

Objective: To verify membrane permeability and efficacy in a live cellular environment.

Reagents:

  • RAW 264.7 murine macrophage cell line.

  • Lipopolysaccharide (LPS) from E. coli.

  • Griess Reagent (for Nitric Oxide detection).

  • PGE2 ELISA Kit.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Pre-treatment: Replace media with fresh DMEM containing the Test Compound (0.1, 1, 10, 50 µM). Incubate for 1 hour prior to stimulation.

    • Control: Vehicle (DMSO < 0.1%).

  • Stimulation: Add LPS (final concentration 1 µg/mL). Incubate for 18–24 hours.

  • Supernatant Analysis:

    • NO Production: Transfer 100 µL supernatant to a new plate. Add 100 µL Griess Reagent. Read Absorbance at 540 nm.

    • PGE2 Release: Use 50 µL supernatant for competitive ELISA (follow kit manufacturer instructions).

  • Viability Check (Mandatory): Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced NO/PGE2 is not due to cytotoxicity.

Data Presentation & Analysis

When reporting results for 5-cyclopentyl derivatives, structure your data to highlight the impact of the lipophilic substitution.

Table 1: Representative Data Structure for Reporting

Compound IDR-Group (C5)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI)RAW 264.7 NO Inhibition (IC50)
Indomethacin (Standard)0.020.600.03 (COX-1 selective)~50 µM
Celecoxib (Standard)>15.00.04>375 (COX-2 selective)~0.2 µM
Test Cmpd A Cyclopentyl>50.0 0.15 >300 0.8 µM
Test Cmpd B Methyl12.04.52.615.0 µM

Interpretation: The bulky cyclopentyl group (Test Cmpd A) sterically hinders entry into the narrow COX-1 channel but fits the larger COX-2 pocket, resulting in high selectivity compared to the methyl analog.

Troubleshooting & Optimization

Solubility Issues (The "Grease" Factor)

The 5-cyclopentyl group significantly increases lipophilicity (LogP > 4.0).

  • Issue: Compound precipitates in aqueous assay buffers.

  • Solution: Use an intermediate dilution step. Dissolve stock in 100% DMSO

    
     Dilute to 10x in PBS containing 1% BSA (Bovine Serum Albumin) 
    
    
    
    Add to assay. The BSA acts as a carrier protein, mimicking plasma conditions and preventing precipitation.
Oxidation Sensitivity

Indolines (dihydro-indoles) are susceptible to oxidation back to indoles (fully aromatic) upon prolonged exposure to air/light.

  • Protocol Adjustment: Prepare stocks fresh or store under Argon gas at -20°C. Check purity via LC-MS prior to biological screening.

References

  • Blobaum, A. L., & Marnett, L. J. (2007). Structural and functional basis of cyclooxygenase inhibition. Journal of Medicinal Chemistry.

  • Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of Medicinal Chemistry. (Foundational paper on modifying indole/indoline scaffolds for selectivity).

  • Riendeau, D., et al. (2005). Inhibitors of the inducible microsomal prostaglandin E2 synthase (mPGES-1) derived from MK-886.[5] Bioorganic & Medicinal Chemistry Letters. (Describes indole-based inhibitors relevant to the 5-substituted scaffold).

  • BenchChem Technical Reference. 5-Cyclopentyl-2,3-dihydro-1H-indole Structure and Properties.

Sources

5-Cyclopentyl-2,3-dihydro-1H-indole as a neuroprotective agent

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Technical Evaluation of 5-Cyclopentyl-2,3-dihydro-1H-indole as a CNS-Targeting Neuroprotective Agent

Part 1: Executive Summary & Rationale

5-Cyclopentyl-2,3-dihydro-1H-indole (CPDHI) represents a strategic scaffold in the development of neuroprotective therapeutics.[1][2] Structurally, it combines the redox-active indoline (2,3-dihydroindole) core with a lipophilic cyclopentyl moiety at the C5 position.[1][2]

Scientific Rationale:

  • Redox Mechanism: Unlike fully aromatic indoles, the indoline core acts as a potent radical scavenger via a dehydrogenative oxidation mechanism. It donates hydrogen atoms (H[1][2]•) to neutralize reactive oxygen species (ROS), converting itself into the stable indole form.

  • Blood-Brain Barrier (BBB) Penetration: The C5-cyclopentyl group significantly increases the partition coefficient (LogP), facilitating passive diffusion across the BBB, a critical failure point for many hydrophilic antioxidants.[2]

  • Target Profile: CPDHI is investigated for mitigating oxidative stress-induced neuronal apoptosis (e.g., Ischemia/Reperfusion injury) and modulating neuroinflammation via Nrf2 pathway activation.[1]

Part 2: Chemical Properties & Handling

PropertySpecificationNotes
CAS Registry 1540041-57-3
Molecular Formula

MW: 187.28 g/mol
LogP (Predicted) ~3.9 - 4.2High lipophilicity; ideal for CNS entry.[1][2]
Solubility DMSO (>50 mM), EthanolInsoluble in water. Avoid freeze-thaw cycles.[1][2]
Stability Oxidation SensitiveCritical: The indoline core oxidizes to indole upon air exposure.[1] Store at -20°C under Argon/Nitrogen.

Part 3: Experimental Protocols

Protocol A: Radical Scavenging Efficiency (DPPH Assay)

Purpose: To quantify the direct electron/hydrogen transfer capability of CPDHI compared to Trolox.[2]

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) stock: 100 µM in Methanol.[1][2]

  • CPDHI Stock: 10 mM in DMSO.[1]

Procedure:

  • Preparation: Dilute CPDHI in Methanol to final concentrations of 1, 5, 10, 25, 50, and 100 µM.

  • Reaction: In a 96-well plate, mix 100 µL of CPDHI dilution with 100 µL of DPPH solution.

  • Incubation: Incubate in the dark at Room Temperature (RT) for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Calculation:

    
    
    Note: A color change from purple to yellow indicates oxidation of CPDHI to 5-cyclopentylindole.[1][2]
    
Protocol B: In Vitro Neuroprotection (SH-SY5Y Model)

Purpose: To validate protection against oxidative stress (


) or excitotoxicity (Glutamate).[1][2]

Cell Culture:

  • Line: SH-SY5Y (Human Neuroblastoma).[1][2][3][4]

  • Media: DMEM/F12 + 10% FBS + 1% Pen/Strep.[1]

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce neuronal phenotype (neurite outgrowth).[1][2]
    
  • Pre-treatment: Replace media with low-serum (1%) media containing CPDHI (0.1 – 10 µM) for 2 hours.

    • Control: 0.1% DMSO vehicle.[1]

  • Insult: Add

    
     (final conc. 100-300 µM, titrated to achieve ~50% viability in controls) without removing CPDHI.
    
  • Incubation: Incubate for 24 hours at 37°C.

  • Viability Assay (MTT):

    • Add MTT reagent (0.5 mg/mL).[1][2][3][5] Incubate 4 hours.

    • Solubilize formazan crystals with DMSO.[1]

    • Read Absorbance at 570 nm.[1]

Validation Check:

  • Success Criteria: CPDHI treatment should restore viability to >80% of untreated control.

  • Morphology: Use Phase Contrast microscopy to verify preservation of neurite networks compared to the fragmented morphology of

    
    -only cells.
    
Protocol C: BBB Permeability Screening (PAMPA-BBB)

Purpose: To empirically verify the CNS penetration advantage of the cyclopentyl group.[2]

System: Parallel Artificial Membrane Permeability Assay (PAMPA) using Porcine Brain Lipid extract.[1][2]

  • Donor Plate: Add 300 µL of CPDHI (10 µM in PBS/DMSO).

  • Acceptor Plate: Add 200 µL of PBS.

  • Membrane: Pre-coat PVDF filter with 4 µL of Porcine Brain Lipid solution (20 mg/mL in Dodecane).

  • Sandwich: Mate plates and incubate for 18 hours at RT in a humidity chamber.

  • Quantification: Measure concentration in Acceptor well via HPLC-UV or LC-MS.

  • Calculation: Calculate Effective Permeability (

    
    ).
    
    • Target:

      
       cm/s indicates high CNS permeability.[1][2]
      

Part 4: Mechanistic Visualization

The following diagram illustrates the dual-action mechanism of CPDHI: direct ROS scavenging and transcriptional activation of the Nrf2 Antioxidant Response Element (ARE).[2]

Neuroprotection_Mechanism cluster_Extracellular Extracellular Space cluster_Cytoplasm Neuronal Cytoplasm cluster_Nucleus Nucleus CPDHI 5-Cyclopentyl-indoline (CPDHI) CPDHI_Intra CPDHI (Intracellular) CPDHI->CPDHI_Intra Passive Diffusion (High Lipophilicity) ROS_Ext ROS (H2O2, OH•) Radical_Scavenging Direct Scavenging (H-Atom Transfer) ROS_Ext->Radical_Scavenging Permeates Membrane CPDHI_Intra->Radical_Scavenging Donates H• Keap1_Nrf2 Keap1-Nrf2 Complex CPDHI_Intra->Keap1_Nrf2 Electrophilic Interaction? Oxidized_Indole 5-Cyclopentyl-indole (Inactive/Stable) Radical_Scavenging->Oxidized_Indole Oxidation Mito_Protection Mitochondrial Integrity Preserved Radical_Scavenging->Mito_Protection Reduces Oxidative Stress Nrf2_Free Nrf2 (Translocated) Keap1_Nrf2->Nrf2_Free Dissociation ARE ARE Promoter Nrf2_Free->ARE Binding HO1 HO-1 / NQO1 Expression ARE->HO1 Transcription HO1->Mito_Protection Enzymatic Antioxidant Defense

Figure 1: Mechanism of Action for Indoline Neuroprotectants.[1][2] The pathway highlights the transition from direct chemical scavenging (fast response) to transcriptional upregulation of antioxidant enzymes (sustained response).[2]

Part 5: References

  • Gülçin, İ. (2020). Antioxidants and antioxidant methods: an updated overview. Archives of Toxicology. Link

    • Context: Defines the DPPH and ABTS protocols standard for evaluating hydrogen-donating compounds like indolines.

  • Zhang, H., et al. (2015). Design, synthesis and biological evaluation of indoline derivatives as multifunctional neuroprotective agents.[5][6] Bioorganic & Medicinal Chemistry Letters.[1][7] Link

    • Context: Establishes the structure-activity relationship (SAR) for indoline derivatives in SH-SY5Y neuroprotection models.

  • Carocci, A., et al. (2016). Indoline scaffolds as versatile templates for the development of potent monoamine oxidase (MAO) inhibitors.[2][8] Journal of Medicinal Chemistry. Link

    • Context: Discusses the lipophilicity and BBB penetration properties of 5-substituted indolines.

  • Di Giovanni, S., et al. (2008). Indoline derivatives as antioxidant agents: A focus on their potential application in neurodegenerative diseases.[1][3][5][9][10][11] European Journal of Medicinal Chemistry.[7] Link[1][2]

    • Context: Provides the mechanistic basis for the "dehydrogenative oxidation" of indolines to indoles as a scavenging mechanism.

  • PubChem. (2025).[1][2] Compound Summary: 5-Cyclopentyl-2,3-dihydro-1H-indole (CID 83382044).[1][2] National Library of Medicine. Link[1][2]

    • Context: Verification of chemical identity and physicochemical properties.[4][12]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Cyclopentyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for the purification of 5-Cyclopentyl-2,3-dihydro-1H-indole. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this compound and encountering challenges in achieving high purity. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.

Introduction: The Challenge of Purity

5-Cyclopentyl-2,3-dihydro-1H-indole, also known as an indoline derivative, is a scaffold of interest in medicinal chemistry. The purity of such compounds is paramount, as even minor impurities can confound biological data or represent potential toxicological liabilities in drug development. The unique physicochemical properties of this molecule—a moderately basic nitrogen, a non-polar cyclopentyl group, and an aromatic ring—present specific purification challenges, including co-eluting impurities, product instability, and difficulties in crystallization.

This guide addresses the most common issues encountered during the purification of this and structurally related substituted indolines.

Physicochemical Properties Summary

Understanding the basic properties of the target molecule is the first step in designing a robust purification protocol.

PropertyValueSource
Molecular Formula C₁₃H₁₇NPubChem[1]
Molecular Weight 187.28 g/mol PubChem[1]
XLogP3 3.9PubChem[1]
Appearance Predicted: Colorless to pale yellow oil or low-melting solidN/A
Reactivity Profile The indoline nucleus is generally stable but can be susceptible to oxidation. The indole nitrogen is basic and can interact with acidic media or surfaces (e.g., silica gel). Indole scaffolds can be sensitive to strong acids, potentially leading to dimerization or polymerization.[2]N/A

Frequently Asked Questions (FAQs) & Troubleshooting

This section is formatted to directly address common problems in a question-and-answer format.

FAQ 1: Choosing the Right Purification Strategy

Question: I have my crude reaction mixture. Should I start with chromatography or crystallization?

Answer: The optimal starting point depends on the purity and physical state of your crude material. A logical decision-making process is crucial to save time and materials.

  • If your crude material is a solid and the initial purity (by NMR or LC-MS) is estimated to be >90%: Attempting direct crystallization is often the most efficient route. It is faster, uses less solvent, and is more scalable than chromatography.

  • If your crude material is an oil, a complex mixture of multiple components, or the purity is <90%: Column chromatography is the necessary first step. It is a high-resolution technique designed to separate compounds with different polarities.

Below is a workflow to guide your decision process.

G cluster_0 Purification Strategy Decision start Crude Product Analysis (TLC, LC-MS, ¹H NMR) purity_check Purity > 90%? Is it a solid? start->purity_check crystallize Attempt Direct Crystallization purity_check->crystallize  Yes chromatography Perform Column Chromatography purity_check->chromatography  No / It's an oil success_check Target Purity Achieved? crystallize->success_check chromatography->success_check Analyze Fractions final_product Final Pure Product success_check->final_product  Yes re_purify Consider Secondary Purification: - Re-chromatography - Preparative HPLC - Salt Formation success_check->re_purify  No re_purify->final_product

Caption: Decision workflow for selecting a primary purification method.

FAQ 2: Overcoming Challenges in Column Chromatography

Question: My compound is streaking on the silica gel column and the separation from impurities is poor. What's happening?

Answer: This is a classic issue when purifying basic compounds like indolines on standard silica gel. The root cause is the interaction between the basic nitrogen atom of your molecule and the acidic silanol groups (Si-OH) on the surface of the silica. This strong interaction leads to poor peak shape (tailing/streaking) and often irreversible adsorption.

Solutions:

  • Baseline the Mobile Phase: The most common and effective solution is to add a small amount of a basic modifier to your eluent.

    • Recommendation: Add 0.5-1% triethylamine (TEA) or ammonia solution (e.g., 7N NH₃ in methanol) to your mobile phase. The TEA will preferentially bind to the acidic sites on the silica, allowing your compound to travel through the column with minimal interaction, resulting in sharper peaks and better separation.

  • Use a Deactivated Stationary Phase: If baseline modification is insufficient, consider using a different stationary phase.

    • Alumina (Basic or Neutral): Aluminum oxide is a good alternative to silica for purifying basic compounds. Basic alumina is particularly effective.

    • Treated Silica: Commercially available deactivated silica gels (e.g., base-deactivated or end-capped) can also be used.

  • Reverse-Phase Chromatography: If the impurities are significantly more or less polar, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative. Your non-polar compound will be well-retained, and elution with a gradient of water/acetonitrile or water/methanol (often with 0.1% formic acid or TFA as a modifier for peak shape) can provide excellent separation.

Recommended Chromatography Conditions
ParameterNormal Phase (Silica Gel)Reverse Phase (C18)
Stationary Phase Silica Gel (230-400 mesh)C18-functionalized Silica
Typical Eluent Hexanes/Ethyl Acetate or Dichloromethane/MethanolAcetonitrile/Water or Methanol/Water
Gradient Start with low polarity (e.g., 98:2 Hex:EtOAc) and gradually increase.Start with high polarity (e.g., 30:70 ACN:H₂O) and gradually decrease.
Additive 0.5-1% Triethylamine (TEA) 0.1% Formic Acid (FA) or Trifluoroacetic Acid (TFA)
Visualization UV light (254 nm), Permanganate (KMnO₄) or Vanillin stain[3]UV light (254 nm)
FAQ 3: Identifying and Eliminating Common Impurities

Question: I've purified my product by chromatography, but my NMR still shows a persistent impurity. What could it be?

Answer: Impurities often arise from the synthetic route used. Without knowing the exact synthesis, we can predict common byproducts based on typical indole/indoline formation reactions (e.g., Fischer indole synthesis followed by reduction, or reductive amination).

Potential Impurities & Their Origin:

  • Unreacted Starting Materials: The most common impurity. Check the Rƒ values of your starting materials by TLC to see if they co-elute with your product.

    • Solution: Optimize your chromatography gradient. Try a shallower gradient around the elution point of your product to improve resolution.

  • Positional Isomers: If the synthesis involves electrophilic substitution on an aniline precursor, you may form ortho- or meta-substituted isomers in addition to the desired para-product. These isomers often have very similar polarities.

    • Solution: High-resolution flash chromatography or preparative HPLC is often required. Isomer separation can sometimes be achieved via crystallization from a carefully selected solvent system. Patent literature shows that incorrect isomers can be problematic impurities with similar reactivity.[4]

  • Oxidized Product (Indole): The 2,3-dihydro-1H-indole (indoline) core can be susceptible to oxidation, especially if exposed to air and catalysts over long periods, leading to the formation of the corresponding 5-cyclopentyl-1H-indole.

    • Solution: This impurity is less polar than your product. It should elute earlier in normal-phase chromatography. To prevent its formation, conduct your reaction and purification under an inert atmosphere (Nitrogen or Argon) and avoid excessive heat.

  • Dimeric/Polymeric Byproducts: Under strongly acidic conditions, indoles and indolines can dimerize or polymerize.[2]

    • Solution: These byproducts are typically much less polar or much more polar (if they become salts) and are usually easily removed by chromatography. The key is to avoid acidic conditions during workup and purification.

Troubleshooting Protocol: Standard Flash Chromatography

This protocol provides a self-validating workflow for purifying your compound.

Objective: To purify crude 5-Cyclopentyl-2,3-dihydro-1H-indole to >98% purity.

Materials:

  • Crude product (~1 g)

  • Silica gel (230-400 mesh, ~40-50 g)

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)

  • Glass column, test tubes, TLC plates, TLC tank

  • Rotary evaporator

Methodology:

  • Determine Eluent System (TLC Analysis): a. Dissolve a small amount of crude material in dichloromethane or ethyl acetate. b. Spot on a TLC plate. c. Develop the plate in various Hexanes/EtOAc solvent systems (e.g., 9:1, 8:2, 7:3). Add 1% TEA to the TLC developing jar. d. Goal: Find a solvent system that gives your product an Rƒ value of ~0.25-0.35 . This ensures good separation on the column. Impurities should be well-resolved from the product spot.

  • Prepare the Column: a. Prepare your chosen eluent system (e.g., 85:15 Hexanes/EtOAc) and add 1% TEA. b. Pack the column with silica gel as a slurry in the eluent. Ensure there are no cracks or air bubbles. c. Allow the silica to settle, leaving a few centimeters of solvent above the bed.

  • Load the Sample: a. Dissolve your crude product in a minimal amount of dichloromethane. b. Add a small amount of silica gel (~1-2 g) to this solution and concentrate it to a dry, free-flowing powder on a rotary evaporator. This is called "dry loading." c. Carefully add the dry-loaded sample to the top of the packed column.

  • Elute and Collect Fractions: a. Begin elution with your chosen solvent system. b. Collect fractions (e.g., 10-15 mL per tube). c. Validation Step: Monitor the elution by spotting every few fractions on a TLC plate. Develop the plate and visualize under UV light and/or with a stain.

  • Combine and Concentrate: a. Based on the TLC analysis, combine the fractions that contain your pure product. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Place the final product under high vacuum to remove residual solvents.

  • Final Purity Assessment: a. Obtain a ¹H NMR and/or LC-MS of the purified material to confirm its identity and assess purity.

Advanced Purification: Crystallization

Question: My product is an oil after chromatography. How can I get it to crystallize?

Answer: Crystallization is a powerful technique for achieving very high purity. If your product is an oil, it may be due to residual solvent or because it is a low-melting solid.

Protocol: Optimizing Crystallization

Objective: To obtain crystalline 5-Cyclopentyl-2,3-dihydro-1H-indole from a purified oil.

  • Solvent Screening: The key to crystallization is finding a solvent system where the compound is soluble when hot but poorly soluble when cold.

    • Good Single Solvents: Non-polar solvents are a good starting point given the XLogP of 3.9. Try heptane, cyclohexane, or isopropanol.

    • Binary Solvent Systems: If a single solvent doesn't work, use a binary system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., dichloromethane, ethyl acetate, or acetone) in which it is very soluble. Then, slowly add a "poor" solvent (e.g., hexanes, heptane, or cold water) dropwise until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, then allow it to cool slowly.

  • Inducing Crystallization:

    • Slow Cooling: Do not rush the cooling process. Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4 °C), and finally to a freezer (-20 °C) if necessary. Rapid cooling leads to smaller, less pure crystals.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of crystalline material from a previous batch, add a single tiny crystal (a "seed crystal") to the supersaturated solution to initiate crystallization.

  • Isolation and Drying:

    • Once crystals have formed, isolate them by vacuum filtration.

    • Wash the crystals sparingly with a small amount of the cold "poor" solvent to remove any surface impurities.

    • Dry the crystals thoroughly under high vacuum. Avoid oven drying, as indole-type compounds can be sensitive to heat and atmospheric oxidation.[5]

G cluster_1 Purification & Analysis Workflow crude Crude Product chroma Primary Purification (e.g., Flash Chromatography) crude->chroma analyze_frac Fraction Analysis (TLC / LC-MS) chroma->analyze_frac pool Pool Pure Fractions & Concentrate analyze_frac->pool purity_check1 Purity Check 1 (NMR / LC-MS) pool->purity_check1 crystallize Secondary Purification (Crystallization) purity_check1->crystallize Purity < 99% or Oil final Pure Crystalline Product (>99%) purity_check1->final Purity > 99% & Solid purity_check2 Final Purity & Identity Confirmation (NMR, LC-MS, EA) crystallize->purity_check2 purity_check2->final

Caption: A typical workflow from crude material to a highly pure final product.

References
  • Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. (2023). MDPI. Available at: [Link]

  • Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. (2021). MDPI. Available at: [Link]

  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. (2025). RSC Publishing. Available at: [Link]

  • WO2014083113A1 - Crystallization process of tricyclic indole derivatives. (2014). Google Patents.
  • Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Direct C2–H alkylation of indoles driven by the photochemical activity of halogen-bonded complexes. (n.d.). Beilstein Journals. Available at: [Link]

  • 5-Cyclopentyl-2,3-dihydro-1H-indole. (n.d.). PubChem. Available at: [Link]

Sources

Technical Support Center: Solubility Optimization for 5-Cyclopentyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support resource for researchers working with 5-Cyclopentyl-2,3-dihydro-1H-indole (CAS: 1540041-57-3) .

This document addresses the physicochemical challenges inherent to this lipophilic indoline derivative and provides validated protocols to ensure assay reproducibility.

From: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Assay Variability and Precipitation Compound Class: Lipophilic Indoline Derivative LogP (Predicted): ~3.9 | MW: 187.28 g/mol

Physicochemical Profile & The Core Problem

User Question: "I am observing inconsistent IC50 values and visible precipitation when dosing 5-Cyclopentyl-2,3-dihydro-1H-indole into my cell culture media. Why is this happening?"

Technical Insight: The root cause is the compound's high lipophilicity driven by the 5-cyclopentyl moiety fused to the indoline core. With a predicted LogP of ~3.9, this molecule is a BCS Class II-like research compound (Low Solubility, High Permeability).

When you dilute a high-concentration DMSO stock directly into an aqueous buffer (like PBS or DMEM), the solvent environment shifts instantaneously from hydrophobic to hydrophilic. This triggers "Crash-out" precipitation , where the compound aggregates into micro-crystals before it can interact with the target. This results in:

  • False Negatives: The effective concentration is far lower than calculated.

  • Acoustic Interference: Micro-precipitates scatter light/sound in optical or acoustic assays.

  • Non-Specific Binding: Aggregates stick to plasticware (pipette tips, plate walls).

Troubleshooting Guide (Q&A)

Q1: "My 10 mM DMSO stock freezes or looks cloudy. Is it degraded?"

Diagnosis: Likely moisture contamination. DMSO is hygroscopic; it absorbs water from the air. Solution:

  • The "Dry-DMSO" Rule: Use anhydrous DMSO (≥99.9%) stored over molecular sieves (3Å or 4Å).

  • Visual Check: 5-Cyclopentyl-2,3-dihydro-1H-indole should be clear in pure DMSO. Cloudiness indicates water-induced precipitation.

  • Action: Centrifuge the stock (10,000 x g for 5 min). If a pellet forms, re-dissolve in fresh anhydrous DMSO and quantify concentration via UV-Vis (not just by weight).

Q2: "Can I just sonicate the media to dissolve it?"

Diagnosis: Do NOT do this. Reasoning: Sonication generates heat and free radicals, which can degrade the indoline nitrogen (oxidation risk). Furthermore, sonication often creates a meta-stable suspension that will re-precipitate during the incubation period of your assay. Correct Protocol: Use the "Intermediate Dilution Step" (detailed in Section 3).

Q3: "What is the maximum concentration I can achieve in PBS?"

Diagnosis: Theoretical aqueous solubility is likely < 50 µM without additives. Optimization: You must use a carrier or surfactant.

  • For Enzymatic Assays: Add 0.01% Triton X-100 or 0.05% Tween-20 to the assay buffer before adding the compound.

  • For Cell Assays: Pre-complex the compound with BSA (Bovine Serum Albumin) or use HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .

Validated Protocol: The "Solvent Shift" Method

To prevent precipitation, avoid the "shock" of moving from 100% DMSO to 100% Aqueous buffer. Use this stepped approach.

Materials Required
  • Stock: 10 mM 5-Cyclopentyl-2,3-dihydro-1H-indole in Anhydrous DMSO.

  • Intermediate Solvent: DMSO or Ethanol (assay dependent).

  • Assay Buffer: PBS or Media containing 0.1% Pluronic F-127 (critical for preventing aggregation).

Workflow Step-by-Step
  • Preparation of Serial Dilutions (The "1000x" Method):

    • Perform all serial dilutions in 100% DMSO .

    • Why? Diluting in buffer causes the "crash" to happen at different rates across your dilution series, destroying linearity.

    • Result: A plate of source concentrations (e.g., 10 mM, 3 mM, 1 mM...) all in DMSO.

  • The Intermediate "Spike":

    • Prepare an intermediate plate with buffer containing 2x surfactant (e.g., 0.2% Pluronic F-127).

    • Transfer a small volume (e.g., 1 µL) of DMSO stock into a larger volume (e.g., 19 µL) of the intermediate buffer. Mix rapidly by pipetting.

    • Mechanism:[1][2] The surfactant immediately coats the lipophilic molecules as they enter the water, forming stable micelles rather than crystals.

  • Final Dosing:

    • Transfer the intermediate mix to your final assay plate (cells/enzyme).

    • Final DMSO Concentration: Ensure it is < 0.5% (v/v) to avoid solvent toxicity.

Solubility Data Reference Table
Solvent / MediumSolubility StatusMax Stable Conc. (Est.)Notes
100% DMSO Soluble> 50 mMHygroscopic; keep sealed.
100% Ethanol Soluble~ 10-20 mMVolatile; seal plates tightly.
PBS (pH 7.4) Insoluble< 10 µMRapid precipitation observed.
PBS + 0.1% BSA Soluble (Carrier)~ 100 µMBSA binds the lipophilic tail.
PBS + 5% HP-β-CD Soluble (Complex)~ 500 µMBest for in vivo formulation.

Visualizing the Decision Pathway

Use this logic flow to select the correct solubilization strategy for your specific assay type.

Solubility_Optimization Start Start: 5-Cyclopentyl-2,3-dihydro-1H-indole (Lipophilic Indoline) AssayType Select Assay Type Start->AssayType Enzymatic Biochemical / Enzymatic AssayType->Enzymatic Cellular Cell-Based / Phenotypic AssayType->Cellular Detergent Can you use Detergents? Enzymatic->Detergent Serum Does media contain Serum (FBS)? Cellular->Serum YesDet Add 0.01% Triton X-100 or Tween-20 Detergent->YesDet Yes NoDet Use HP-beta-Cyclodextrin (1-5%) Detergent->NoDet No (Sensitive Enzyme) YesSerum Serum Albumin acts as carrier. Limit DMSO < 0.5% Serum->YesSerum Yes NoSerum Serum-Free Media Serum->NoSerum No Complex Pre-complex with BSA (1:3 ratio) or Pluronic F-127 NoSerum->Complex

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on assay conditions.

References & Authoritative Sources

  • Lipophilicity and Solubility in Drug Discovery

    • Source: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.

    • Context: Defines the mechanisms of precipitation for Class II compounds.

    • URL:[Link]

  • DMSO Solubility & Handling

    • Source: Gaylord Chemical Company.[3] "Dimethyl Sulfoxide (DMSO) Solubility Data."

    • Context: Standard industrial data for DMSO solvent properties and hygroscopicity management.

    • URL:[Link]

  • Cyclodextrin Applications in Assays

    • Source: Brewster, M. E., & Loftsson, T. (2007). "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • Context: Protocol for using HP-β-CD to solubilize lipophilic indoles without affecting biological targets.

    • URL:[Link]

  • Compound Identity (5-Cyclopentyl-2,3-dihydro-1H-indole)

    • Source: PubChem Compound Summary for CID 83382044.

    • Context: Verification of chemical structure (Indoline core + Cyclopentyl) and predicted properties (LogP).[4]

    • URL:[Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Cyclopentyl-2,3-dihydro-1H-indole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole (also known as 5-Cyclopentylindoline). This document is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of this valuable indoline derivative. Our approach is grounded in established chemical principles to help you navigate experimental challenges and optimize your reaction conditions for high yield and purity.

Overview of the Synthetic Strategy

The most reliable and versatile method for synthesizing 5-Cyclopentyl-2,3-dihydro-1H-indole involves a two-stage process. First, the corresponding indole, 5-Cyclopentyl-1H-indole, is synthesized via the classic Fischer Indole Synthesis. This is followed by a selective reduction of the indole's pyrrole ring to yield the target indoline. This strategy allows for robust control over the formation of the core indole structure before proceeding to the final reduction.

Below is a workflow diagram illustrating this synthetic approach.

G cluster_0 Stage 1: Fischer Indole Synthesis cluster_1 Stage 2: Selective Reduction A 4-Cyclopentylphenylhydrazine C Hydrazone Formation A->C B Pyruvic Acid B->C D 5-Cyclopentyl-1H-indole-2-carboxylic acid C->D Acid-Catalyzed Cyclization E Decarboxylation D->E Heat in Quinoline/Cu F 5-Cyclopentyl-1H-indole E->F G 5-Cyclopentyl-2,3-dihydro-1H-indole (Target Compound) F->G Zn/HCl or Catalytic Hydrogenation F->G

Caption: General workflow for the synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole.

Troubleshooting Guide: Fischer Indole Synthesis (Stage 1)

The Fischer indole synthesis is a powerful reaction but is notoriously sensitive to reaction conditions.[1] It involves the acid-catalyzed cyclization of an arylhydrazone, which is formed from an arylhydrazine and a carbonyl compound.[2]

Q1: My Fischer indole synthesis is failing or giving a very low yield. What are the primary causes?

Low yields in this synthesis can often be traced back to one of three areas: starting material quality, catalyst choice, or reaction conditions.[3]

  • Starting Material Purity: Ensure your 4-cyclopentylphenylhydrazine and pyruvic acid are pure. Impurities in the hydrazine can lead to significant side product formation.[3] If you are synthesizing the hydrazine from 4-cyclopentylaniline, ensure the complete removal of any residual reducing agents like tin(II) chloride.

  • Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. Both Brønsted acids (like HCl, H₂SO₄, p-TsOH) and Lewis acids (like ZnCl₂, BF₃) can be used.[2] The optimal catalyst often needs to be determined empirically. Polyphosphoric acid (PPA) is often an effective choice for driving the reaction at elevated temperatures.[4]

  • Suboptimal Temperature: The reaction is highly sensitive to temperature.[3] Too low, and the reaction may not proceed; too high, and you risk decomposition of the hydrazone or indole product, leading to tar formation. A systematic temperature screen is recommended.

Q2: I am observing significant tar or polymer formation in my reaction mixture.

This is a common issue, especially under strongly acidic conditions. Indoles themselves can be unstable in strong acid and may polymerize.[5]

  • Moderating Acidity: Try using a milder Lewis acid like zinc chloride instead of a strong Brønsted acid like sulfuric acid.[6] You can also perform the reaction in a high-boiling point solvent like toluene or xylene, which allows for better temperature control.[7]

  • Reaction Time: Prolonged exposure to heat and acid can promote decomposition. Monitor the reaction by TLC or LCMS and stop it as soon as the starting material is consumed.

  • Solvent-Free Conditions: As an alternative, a solvent-free reaction using p-toluenesulfonic acid can sometimes provide a cleaner product with a simpler workup.[8]

Q3: The initial hydrazone formation seems to be the problem. How can I optimize this step?

The formation of the phenylhydrazone from 4-cyclopentylphenylhydrazine and pyruvic acid is typically straightforward but can be a point of failure.

  • pH Control: This condensation is a reversible equilibrium reaction. It is often carried out in a buffered solution (e.g., sodium acetate) to maintain a mildly acidic pH (pH 4-5), which is optimal for hydrazone formation.[9]

  • Isolation: While it's possible to perform the Fischer synthesis in one pot, isolating and purifying the hydrazone intermediate before the cyclization step can significantly improve the yield and purity of the final indole.[1] This ensures that only the desired reactant is subjected to the harsh cyclization conditions.

Troubleshooting Guide: Decarboxylation & Reduction (Stages 1 & 2)

Q4: My decarboxylation of 5-Cyclopentyl-1H-indole-2-carboxylic acid is inefficient.

Decarboxylation of the indole-2-carboxylic acid intermediate requires high temperatures.

  • Optimal Conditions: The standard procedure involves heating the carboxylic acid in a high-boiling solvent like quinoline, often with a copper powder or copper chromite catalyst, to facilitate the reaction.[9]

  • Alternative Solvents: If quinoline is problematic, other high-boiling, inert solvents can be tested. However, quinoline is particularly effective. Ensure the temperature is high enough (typically >200 °C) for the reaction to proceed.

Q5: The reduction of 5-Cyclopentyl-1H-indole is producing byproducts or is incomplete.

The selective reduction of the C2=C3 double bond in the indole ring is the final critical step.

  • Incomplete Reduction: If using zinc dust in hydrochloric or acetic acid, ensure the zinc is activated (e.g., by washing with dilute HCl) and used in sufficient excess.[5] The reaction can sometimes be sluggish, requiring extended reaction times or gentle heating.

  • Side Reactions (Over-reduction): Catalytic hydrogenation (e.g., H₂/Pd/C) is a clean alternative but carries the risk of over-reduction of the benzene ring if conditions are too harsh (high pressure or temperature).[5] Use a lower pressure of hydrogen and monitor the reaction carefully.

  • Product Instability: Indolines can be sensitive to oxidation and may convert back to the indole if exposed to air for prolonged periods, especially during purification.[10] It is advisable to work under an inert atmosphere (N₂ or Ar) and use degassed solvents.

Frequently Asked Questions (FAQs)

Q: Why use pyruvic acid instead of a simpler aldehyde like acetaldehyde to synthesize the parent 5-Cyclopentyl-1H-indole? A: Acetaldehyde is volatile and prone to self-condensation (aldol reaction) under acidic conditions, which complicates the Fischer synthesis and often leads to low yields and unwanted byproducts.[1] Using pyruvic acid to form the indole-2-carboxylic acid, followed by a separate decarboxylation step, is a more reliable and higher-yielding route to the desired 2,3-unsubstituted indole core.[5][6]

Q: What is the role of the acid catalyst in the Fischer Indole Synthesis? A: The acid catalyst plays multiple roles. It first protonates the hydrazone, which facilitates its tautomerization to the crucial enamine intermediate.[2] This enamine then undergoes the key[7][7]-sigmatropic rearrangement. Finally, the acid catalyzes the elimination of ammonia from the cyclized intermediate to form the aromatic indole ring.[2][6]

Q: Can I synthesize the indoline in one step without going through the indole? A: Yes, direct methods for indoline synthesis exist, such as the intramolecular cyclization of N-aryl amides or domino amination reactions of substituted styrenes.[11][12] However, for the specific substitution pattern of 5-Cyclopentyl-2,3-dihydro-1H-indole, the Fischer indole synthesis followed by reduction is often more practical due to the commercial availability of starting materials and the robustness of the methodology.

Q: What analytical techniques are best for monitoring the reaction progress? A: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the consumption of starting materials and the appearance of the product. For more quantitative analysis and to check for isomeric impurities, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. ¹H NMR spectroscopy is essential for confirming the structure of the intermediates and the final product.

Experimental Protocols

Table 1: Optimized Reaction Conditions
StepReactantsCatalyst/ReagentSolventTemperature (°C)Time (h)Typical Yield
Hydrazone Formation 4-Cyclopentylphenylhydrazine, Pyruvic AcidSodium AcetateEthanol/Water25-501-285-95%
Fischer Cyclization ArylhydrazonePolyphosphoric Acid (PPA)None100-1200.5-170-85%
Decarboxylation Indole-2-carboxylic acidCopper PowderQuinoline200-2201-360-75%
Indole Reduction 5-Cyclopentyl-1H-indoleZinc Dust / HClAcetic Acid60-804-875-90%
Step-by-Step Methodology: Synthesis of 5-Cyclopentyl-1H-indole
  • Hydrazone Synthesis: Dissolve 4-cyclopentylphenylhydrazine (1 eq.) and pyruvic acid (1.1 eq.) in a 1:1 mixture of ethanol and water. Add sodium acetate (1.5 eq.) and stir the mixture at room temperature for 2 hours. The resulting hydrazone precipitate is filtered, washed with cold water, and dried under vacuum.

  • Fischer Cyclization: Cautiously add the dried hydrazone (1 eq.) to pre-heated polyphosphoric acid (PPA) (10x weight of hydrazone) at 100°C with vigorous mechanical stirring. Heat the mixture to 120°C for 30 minutes.

  • Workup: Carefully pour the hot reaction mixture onto crushed ice. The precipitated solid is filtered, washed with water until the filtrate is neutral, and then washed with a saturated sodium bicarbonate solution. The crude 5-Cyclopentyl-1H-indole-2-carboxylic acid is dried.

  • Decarboxylation: Suspend the crude carboxylic acid (1 eq.) and copper powder (0.1 eq.) in quinoline (5-10x volume). Heat the mixture under a nitrogen atmosphere to 210°C until CO₂ evolution ceases (typically 1-3 hours). Cool the mixture, dilute with a solvent like toluene, and wash with 2M HCl to remove the quinoline. The organic layer is then washed with brine, dried over Na₂SO₄, and concentrated. The crude 5-Cyclopentyl-1H-indole can be purified by column chromatography.

Troubleshooting Workflow

This diagram provides a logical decision-making process for addressing common issues during the synthesis.

G Start Low Yield or Reaction Failure Stage At which stage is the issue? Start->Stage Fischer Fischer Synthesis Stage->Fischer Stage 1 Reduction Reduction Step Stage->Reduction Stage 2 CheckPurity Verify Starting Material Purity (Hydrazine, Carbonyl) Fischer->CheckPurity Impure product? OptimizeAcid Optimize Acid Catalyst (Type & Concentration) Fischer->OptimizeAcid No conversion? OptimizeTemp Optimize Temperature & Time Fischer->OptimizeTemp Tar formation? CheckZinc Check Zinc Activation & Stoichiometry Reduction->CheckZinc Incomplete reaction (Zn/HCl)? CheckH2 Modify H2 Pressure / Catalyst Loading Reduction->CheckH2 Over-reduction (H2/Pd)? CheckOxidation Work under Inert Atmosphere (Product may be air-sensitive) Reduction->CheckOxidation Product decomposes? Result Improved Yield CheckPurity->Result OptimizeAcid->Result OptimizeTemp->Result CheckZinc->Result CheckH2->Result CheckOxidation->Result

Caption: A decision tree for troubleshooting the synthesis of 5-Cyclopentyl-2,3-dihydro-1H-indole.

References

  • Benchchem. (2025).
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Organic-chemistry.org.
  • Procopio, A., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry.
  • Nalivela, S., & Jeganmohan, M. (2018).
  • Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.com.
  • Liu, Z., et al. (2023). Metal-Free Photoredox Intramolecular Cyclization of N-Aryl Acrylamides.
  • Alfa Chemistry. (n.d.). Fischer Indole Synthesis. Alfa Chemistry.
  • Royal Society of Chemistry. (n.d.). Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Royal Society of Chemistry.
  • Elsevier. (2022). Iron-catalyzed synthesis of N-heterocycles via intermolecular and intramolecular cyclization reactions: A review. Arabian Journal of Chemistry.
  • Gribble, G. W. (2000). Fischer Indole Synthesis. J. Chem. Soc., Perkin trans 1.
  • Beller, M., et al. (2001). Synthesis of 2,3-Dihydroindoles, Indoles, and Anilines by Transition Metal-Free Amination of Aryl Chlorides. The Journal of Organic Chemistry.
  • Zhu, S., et al. (2021). NiH-Catalyzed Hydroamination/Cyclization Cascade: Rapid Access to Quinolines.
  • Wang, Z., et al. (2023). Regioselective intramolecular cyclization of o-alkynyl arylamines with the in situ formation of ArXCl to construct poly-functionalized 3-selenylindoles.
  • Organic Syntheses. (n.d.). 1-methylindole. Org Syn.
  • PubChem. (n.d.). 5-Cyclopentyl-2,3-dihydro-1H-indole.
  • Shestakova, A. K., et al. (2022). Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. Molecules.
  • Reddit. (2017). Indole synthesis mechanism help. r/chemhelp.
  • Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole.
  • Chem.libretexts.org. (n.d.).
  • Taber, D. F., & Tirunahari, P. K. (2011).
  • Sára, Z., et al. (1999).
  • Garg, N. K., et al. (2010). An Interrupted Fischer Indolization Approach for the Synthesis of Fused Indoline Scaffolds. Journal of the American Chemical Society.
  • Chemcess. (2025). Indole: Properties, Reactions, Production And Uses. Chemcess.
  • Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia.
  • Zhao, D., et al. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione.
  • ResearchGate. (n.d.). Synthesis of 5-Substituted Indole-2,3-dione.
  • Peruncheralathan, S., et al. (n.d.). Fischer indole synthesis in the absence of a solvent. SciSpace.

Sources

Enhancing the biological activity of 5-Cyclopentyl-2,3-dihydro-1H-indole derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indoline Scaffold Optimization Subject: 5-Cyclopentyl-2,3-dihydro-1H-indole Derivatives Ticket ID: IND-5CY-OPT-001 Responder: Dr. A. Vance, Senior Application Scientist

Welcome to the Indoline Optimization Hub

You are likely working with 5-Cyclopentyl-2,3-dihydro-1H-indole because you need a scaffold that combines the metabolic stability of a saturated heterocycle with a bulky, lipophilic moiety at the C5 position. This specific substitution pattern is often employed to target hydrophobic pockets in kinases (e.g., VEGFR, PDGFR) or GPCRs, acting as a bioisostere for 5-tert-butyl or 5-phenyl groups.

However, this scaffold presents unique challenges: oxidative instability , poor aqueous solubility , and assay interference . This guide addresses these specific bottlenecks.

Module 1: Stability & Synthesis Troubleshooting

User Issue: "My purified compound turns brown/red upon standing, and LC-MS shows a mass shift of -2 Da."

Diagnosis: Your indoline core is undergoing oxidative dehydrogenation to the corresponding indole. The 5-cyclopentyl group is electron-donating (via hyperconjugation), which can slightly increase the electron density of the aromatic ring, making the system more susceptible to oxidation by atmospheric oxygen or trace metals in silica gel.

Troubleshooting Protocol:

  • Immediate Derivatization: Do not store the free base indoline (NH) for long periods. The N1-H is the trigger point for oxidation. Derivatize (acylation, sulfonylation) immediately after synthesis to lock the nitrogen lone pair into a resonance system that disfavors aromatization.

  • Acidic Workup: Indolines are more stable as salts. Store your intermediate as the hydrochloride or oxalate salt .

    • Protocol: Dissolve crude oil in Et₂O, add 2M HCl in Et₂O dropwise. Filter the precipitate under Argon.

  • Purification: Avoid neutral alumina. Use silica gel pre-treated with 1% triethylamine (TEA) to prevent acid-catalyzed disproportionation, or switch to reverse-phase chromatography (C18) with acidic modifiers (0.1% Formic acid).

Q: How do I efficiently synthesize the core without over-reduction? A: The reduction of the 5-cyclopentylindole precursor requires precise control.

  • Recommended: NaCNBH₃ in Acetic Acid (15°C). This is milder than LiAlH₄ and prevents ring opening.

  • Avoid: Catalytic hydrogenation (Pd/C, H₂) if you have other reducible groups (alkenes, nitro), as the cyclopentyl ring is stable but the indoline can over-reduce to octahydroindole under high pressure.

Module 2: Biological Activity Enhancement (SAR)

User Issue: "The compound binds well (low


) but has poor cellular potency (

)."

Root Cause Analysis: The 5-cyclopentyl group contributes significantly to LogP (Calculated LogP ~3.9–4.2). While this drives binding affinity via hydrophobic interactions, it often results in "membrane entrapment" or poor cytosolic availability. Furthermore, the "flat" nature of the phenyl ring needs 3D-complexity to improve selectivity.

Optimization Strategy (SAR Map):

IndolineSAR Core 5-Cyclopentyl-indoline (Scaffold) N1 N1-Position (Solubility & Target) Core->N1 Primary Vector C3 C3-Position (Chirality/Selectivity) Core->C3 Secondary Vector C7 C7-Position (Metabolic Block) Core->C7 Tertiary Vector Action1 Add Polar Motifs (Sulfonamides, Ureas) Reduces LogP N1->Action1 Action2 Gem-dimethyl or Spiro Prevents Oxidation Increases Fsp3 C3->Action2 Action3 Fluorine/Methyl Blocks CYP metabolism C7->Action3

Figure 1: Strategic modification points for the 5-cyclopentyl-indoline scaffold. N1 modification is critical for tuning solubility, while C3 substitutions prevent oxidative degradation.

Specific Recommendations:

  • N1-Capping: Convert the amine to a urea or sulfonamide .

    • Why? Unsubstituted indolines are often promiscuous binders (PAINS). A urea linker (

      
      ) adds a hydrogen bond donor/acceptor pair, crucial for orienting the molecule in the ATP-binding site of kinases.
      
  • C3-Functionalization: Introduce a methyl group or spiro-cycle at C3.

    • Why? This breaks the planarity, increasing

      
       character (improving solubility) and sterically hindering the aromatization to indole.
      

Module 3: Assay Troubleshooting (False Positives)

User Issue: "My


 curves are steep (Hill slope > 2.0) and sensitive to enzyme concentration."

Diagnosis: Your 5-cyclopentyl derivative is likely acting as an aggregator . The hydrophobic cyclopentyl tail promotes micelle formation in aqueous buffers, sequestering the enzyme non-specifically.

Validation Protocol (The "Detergent Test"): Run your biochemical assay +/- 0.01% Triton X-100 (or Tween-80).

  • Result A: Activity is lost with detergent

    
    False Positive  (Aggregation).
    
  • Result B: Activity persists

    
    True Inhibitor .
    

Data Comparison Table: Solubility vs. Substitution

Derivative TypeEst. LogPAqueous Sol. (µM)Risk of AggregationRecommended Formulation
Parent (NH) 4.1< 5HighDMSO stock / Lipid carrier
N-Acetyl 3.510-20Moderate5% Solutol / PEG400
N-Sulfonamide (Polar R) 2.8> 100LowSaline / PBS
C3-Spiro-oxetane 2.5> 200Very LowWater soluble

Module 4: Experimental Protocols

Protocol A: Selective Reduction of 5-Cyclopentylindole

Standard procedure to generate the indoline core without affecting the cyclopentyl ring.

  • Setup: Flame-dried round bottom flask, Argon atmosphere.

  • Reactants: Dissolve 5-cyclopentylindole (1.0 eq) in Glacial Acetic Acid (0.5 M concentration).

  • Addition: Add Sodium Cyanoborohydride (NaCNBH₃) (3.0 eq) portion-wise over 30 minutes at 15°C (use a water bath). Caution: HCN gas evolution possible; vent into bleach trap.

  • Monitoring: Stir for 2 hours. Monitor by TLC (Indoline spots usually fluoresce blue/purple under UV, unlike the dark absorption of indoles).

  • Workup (Critical):

    • Pour into ice water.

    • Basify to pH 9 with 4M NaOH (keep cold to prevent polymerization).

    • Extract immediately with DCM.

    • Wash organic layer with brine, dry over Na₂SO₄.

  • Storage: Isolate as an oil and immediately proceed to N-functionalization or salt formation.

References

  • Zhang, M., et al. (2015).

    
    -adrenoceptor antagonists." Bioorganic & Medicinal Chemistry Letters. Link
    
    • Relevance: Establishes SAR for lipophilic substitutions on the indoline ring and N1-derivatization str
  • Nieto, M. J., & Lupton, H. K. (2021).[1][2] "Indole and Indoline Scaffolds in Antimicrobials: Overview, Synthesis and Recent Advances." Current Medicinal Chemistry. Link

    • Relevance: Reviews the stability and biological profiles of the scaffold, contrasting indole vs. indoline activity.
  • Song, J., et al. (2022). "Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors." Journal of Medicinal Chemistry. Link

    • Relevance: Demonstrates the utility of indolines in targeting hydrophobic pockets (LOX enzymes) and solving solubility issues.
  • Gribble, G. W. (2000). "Recent developments in indole ring synthesis—methodology and applications." Journal of the Chemical Society, Perkin Transactions 1. Link

    • Relevance: The authoritative source for the reduction protocols (NaCNBH3 method) described in Module 4.

Sources

Technical Support Center: Analytical Refinement for 5-Cyclopentyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of HPLC/LC-MS Methodologies & Stability Protocols Molecule: 5-Cyclopentyl-2,3-dihydro-1H-indole (CAS: 1540041-57-3) Target Audience: Analytical Chemists, Process Development Scientists[1]

Executive Summary & Technical Context

Welcome to the technical support hub for 5-Cyclopentyl-2,3-dihydro-1H-indole (hereafter referred to as 5-CP-Indoline ).[1] This molecule serves as a critical lipophilic building block in the synthesis of kinase inhibitors and GPCR ligands.[1]

The Analytical Challenge: Researchers frequently encounter three distinct issues with 5-CP-Indoline:

  • Oxidative Instability: Spontaneous dehydrogenation to 5-cyclopentylindole (aromatization) during sample preparation.[1]

  • Peak Tailing: Strong interaction between the secondary amine (indoline nitrogen) and residual silanols on standard C18 columns.[1]

  • Hydrophobic Carryover: The cyclopentyl group (LogP ~3.[1]9) leads to ghost peaks in subsequent blank injections.[1]

This guide moves beyond generic "indoline" methods, offering a refined protocol specifically designed to stabilize the 5-cyclopentyl moiety and ensure peak symmetry.[1]

Core Analytical Protocol (Refined Method)

This method has been optimized to suppress silanol activity and separate the target from its oxidized impurity (5-cyclopentylindole).[1]

Method ID: CP-IND-05 (High-Stability RP-HPLC)
ParameterSpecificationRationale
Column C18 with Charged Surface Hybrid (CSH) or Base-Deactivated Silica (e.g., 150 x 4.6 mm, 3.5 µm)Essential to repel the protonated amine and prevent tailing without high pH buffers.[1]
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Low pH (~2.[1]0) ensures the indoline nitrogen is fully protonated.[1]
Mobile Phase B Acetonitrile + 0.05% TFAACN is preferred over MeOH to prevent pressure spikes and improve peak sharpness for lipophilic compounds.[1]
Gradient 0-2 min: 30% B (Isocratic)2-12 min: 30%

90% B12-15 min: 90% B (Wash)15.1 min: 30% B (Re-equilibration)
A high starting %B is required due to the cyclopentyl group's hydrophobicity.[1]
Flow Rate 1.0 mL/minStandard flow for backpressure management.[1]
Detection UV @ 254 nm (primary), 280 nm (secondary)254 nm captures the benzene ring; 280 nm is useful for tracking the formation of the aromatic indole impurity.[1]
Column Temp 40°CSlightly elevated temperature reduces viscosity and improves mass transfer.[1]
Diluent 50:50 ACN:Water + 0.1% Ascorbic Acid CRITICAL: Ascorbic acid acts as an antioxidant to prevent in-vial oxidation.[1]

Troubleshooting Guide (Symptom-Based)

Issue 1: "My sample solution turns pink/brown within hours."

Diagnosis: Oxidative Dehydrogenation.[1] The indoline core is susceptible to auto-oxidation to form the corresponding indole.[1] The cyclopentyl group acts as an electron-donating group, potentially accelerating this process in the presence of light and air.[1]

Corrective Action:

  • Immediate: Check your diluent.[1] Does it contain an antioxidant? If not, re-prepare samples using the Diluent specified in Method CP-IND-05.[1]

  • Storage: Store solid material at -20°C under argon/nitrogen. Solutions should be analyzed within 4 hours of preparation or kept in amber autosampler vials at 4°C.[1]

Issue 2: "The main peak has a tailing factor > 1.5."

Diagnosis: Silanol Interaction.[1] At neutral pH, the secondary amine interacts with free silanols on the silica support.[1]

Corrective Action:

  • Modifier Check: Ensure you are using TFA (0.1%).[1] Formic acid may not be strong enough to fully suppress silanol ionization or fully protonate the amine.[1]

  • Column Switch: If using a standard C18, switch to a "Base-Deactivated" or "End-capped" column (e.g., C18-TMS end-capping).[1]

Issue 3: "Ghost peaks appear in my blank injections."

Diagnosis: Hydrophobic Carryover.[1] The cyclopentyl group makes the molecule "sticky" in the injector loop and column frit.[1]

Corrective Action:

  • Needle Wash: Change needle wash solvent to 90:10 ACN:Water (or IPA:ACN 50:50).[1]

  • Gradient Extension: Extend the 90% B wash step in your gradient by 3 minutes.

Visualizations & Logic Flows

A. Degradation Pathway & Analytical Separation

This diagram illustrates the chemical transformation you are trying to prevent and detect.[1]

OxidationPathway cluster_0 Chromatographic Behavior (C18/TFA) Indoline 5-Cyclopentyl-2,3-dihydro-1H-indole (Target Analyte) RT: ~6.5 min Oxidation Auto-oxidation (Light/Air/pH > 7) Indoline->Oxidation -2H Indole 5-Cyclopentylindole (Impurity) RT: ~8.2 min Oxidation->Indole Aromatization

Caption: Figure 1. The oxidative dehydrogenation pathway.[1] The target indoline elutes earlier than the aromatic indole impurity due to the protonation of the aliphatic amine in acidic media.[1]

B. Method Development Decision Matrix

Follow this logic to customize the method for your specific matrix (e.g., reaction mixture vs. pure isolated solid).

MethodLogic Start Start: Sample Type? RawMix Reaction Mixture (Crude) Start->RawMix Pure Isolated Solid (>95% Purity) Start->Pure CheckOx Check for Indole Impurity (Monitor 280nm) RawMix->CheckOx High Risk Acidic Use 0.1% TFA (Sharpen Peak) Pure->Acidic Standard QC CheckOx->Acidic If HPLC UV only Buffer Use Ammonium Formate pH 3.8 (MS Compatible) CheckOx->Buffer If LC-MS req.

Caption: Figure 2. Decision tree for selecting mobile phase modifiers based on sample purity and detection requirements (UV vs. MS).

Frequently Asked Questions (FAQs)

Q: Can I use Methanol instead of Acetonitrile? A: Yes, but with caution. Methanol has higher viscosity, which increases backpressure.[1] More importantly, for highly lipophilic compounds like 5-CP-Indoline, Acetonitrile usually provides better peak symmetry and elution efficiency.[1] If you must use MeOH, ensure your gradient ends at 95-100% MeOH to fully elute the cyclopentyl tail.[1]

Q: What is the exact mass for LC-MS confirmation? A:

  • Formula:

    
    
    
  • Molecular Weight: 187.28 g/mol [1][2]

  • Observed Ion [M+H]+: 188.28 m/z[1]

  • Note: If you see a peak at 186.26 m/z , that is the oxidized indole impurity (

    
    , -2H).[1]
    

Q: Is this molecule chiral? A: No. 5-Cyclopentyl-2,3-dihydro-1H-indole is achiral.[1] However, if you are working with derivatives substituted at the 2 or 3 position of the indoline ring, you will need a chiral stationary phase (e.g., Chiralpak IA/IC).[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83382044, 5-Cyclopentyl-2,3-dihydro-1H-indole.[1] Retrieved from [Link]

  • Niwa, T. et al. (2011).[1] Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. (General methodology for indoline/indole separation). Retrieved from [Link]

  • SIELC Technologies. Separation of Indoline on Newcrom R1 HPLC column. (Application note on indoline retention mechanisms). Retrieved from [Link]

Sources

Validation & Comparative

Comparative analysis of 5-Cyclopentyl-2,3-dihydro-1H-indole synthesis methods

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclopentyl-2,3-dihydro-1H-indole (CAS: 1540041-57-3), also known as 5-cyclopentylindoline, is a critical pharmacophore in the development of kinase inhibitors and GPCR ligands. Its structural rigidity, combined with the lipophilic cyclopentyl group, enhances binding affinity in hydrophobic pockets while maintaining metabolic stability superior to its indole counterpart.

This guide objectively compares the two primary synthetic pathways:

  • Route A (The "Coupling-First" Strategy): Palladium-catalyzed cross-coupling of 5-bromoindole followed by selective ring reduction.

  • Route B (The "Reduction-First" Strategy): Reduction of 5-bromoindole to 5-bromoindoline followed by sp³-sp² cross-coupling.

Recommendation: Route A is the superior protocol for scale-up and general synthesis due to higher overall yields (avg. 78% vs. 62%) and the avoidance of N-protection/deprotection steps required in Route B.

Part 1: Retrosynthetic Analysis & Pathway Logic

The synthesis hinges on two key transformations: the formation of the C(sp²)–C(sp³) bond between the aromatic ring and the cyclopentyl group, and the saturation of the C2–C3 double bond.

Retrosynthesis Target 5-Cyclopentyl-2,3-dihydro-1H-indole (Target) InterA 5-Cyclopentylindole Target->InterA Selective Reduction (NaBH3CN/AcOH) InterB 5-Bromoindoline Target->InterB C-C Coupling (Negishi/Suzuki) Start 5-Bromoindole (Commercially Available) InterA->Start C-C Coupling (Pd-Cat) InterB->Start Reduction (NaBH3CN or Silane)

Figure 1: Retrosynthetic disconnection showing the two divergent pathways from the common precursor 5-bromoindole.

Part 2: Detailed Experimental Protocols

Method A: The "Coupling-First" Strategy (Recommended)

Rationale: This method utilizes the robust nature of the indole core during the metal-catalyzed coupling, avoiding catalyst poisoning often seen with free secondary amines (indolines).

Step 1: Suzuki-Miyaura Coupling

  • Reagents: 5-Bromoindole, Cyclopentylboronic acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O.

  • Mechanism: The sp³-hybridized cyclopentylboronic acid is coupled to the aryl bromide. The use of Pd(dppf)Cl₂ minimizes β-hydride elimination side products common with alkyl coupling.

Step 2: Selective Reduction

  • Reagents: Sodium cyanoborohydride (NaBH₃CN), Glacial Acetic Acid (AcOH).

  • Mechanism: Protonation of the indole C3 position by AcOH generates an iminium ion species, which is rapidly reduced by the hydride. The electron-withdrawing cyano group on boron prevents reduction of the benzene ring or the newly installed cyclopentyl group.

Protocol A: Step-by-Step

  • Coupling: Charge a flask with 5-bromoindole (1.0 eq), cyclopentylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (5 mol%). Evacuate/backfill with N₂ (3x). Add degassed 1,4-dioxane/water (4:1). Heat to 90°C for 16h.

    • Checkpoint: Monitor by TLC (Hex:EtOAc 4:1). Product R_f will be slightly higher than SM.

  • Workup: Cool, filter through Celite, concentrate, and purify via silica flash chromatography to obtain 5-cyclopentylindole.

  • Reduction: Dissolve 5-cyclopentylindole (1.0 eq) in Glacial AcOH (0.5 M). Cool to 10°C. Add NaBH₃CN (3.0 eq) portion-wise over 30 mins. (Caution: HCN gas risk; use vented hood).

  • Completion: Stir at RT for 2h. Quench by pouring into ice-cold NaOH (aq) until pH > 10. Extract with DCM.

Method B: The "Reduction-First" Strategy

Rationale: Useful if the cyclopentyl moiety is sensitive to the harsh acidic reduction conditions of Method A.

Step 1: Indole Reduction

  • Reagents: NaBH₃CN, AcOH (Same as Method A, Step 2).

  • Result: Yields 5-bromoindoline.[1][2][3]

Step 2: N-Protection (Critical)

  • Reagents: Boc₂O, TEA, DCM.

  • Reasoning: The free indoline nitrogen is nucleophilic and can poison Pd catalysts or undergo N-arylation. Protection as N-Boc is mandatory.

Step 3: Negishi Coupling

  • Reagents: Cyclopentylzinc bromide (0.5M in THF), Pd(OAc)₂, SPhos.

  • Mechanism: Negishi coupling is superior to Suzuki for sp³-halide coupling on electron-rich rings.

Protocol B: Step-by-Step

  • Reduction: Reduce 5-bromoindole using NaBH₃CN/AcOH as described above. Isolate 5-bromoindoline.[2][3]

  • Protection: React 5-bromoindoline with Boc₂O (1.1 eq) and TEA (1.5 eq) in DCM for 4h. Isolate N-Boc-5-bromoindoline.

  • Coupling: Under Argon, add N-Boc-5-bromoindoline (1.0 eq), Pd(OAc)₂ (2 mol%), and SPhos (4 mol%) to dry THF. Add Cyclopentylzinc bromide (1.5 eq) dropwise. Stir at 60°C for 12h.

  • Deprotection: Treat with TFA/DCM (1:4) for 1h to yield the final product.

Part 3: Comparative Data Analysis

The following data is derived from internal validation of both protocols on a 5-gram scale.

MetricMethod A (Coupling First)Method B (Reduction First)
Overall Yield 78% 62%
Step Count 2 Steps4 Steps (Red → Prot → Cpl → Deprot)
Purity (HPLC) >98%>95% (Trace Pd contaminants)
Cost Efficiency High (Cheap reagents)Moderate (Cost of Boc₂O + Pd ligand)
Scalability Excellent (No chromatography intermediates)Poor (Requires multiple purifications)
Safety Profile Moderate (HCN risk in step 2)Low (Organozinc handling + HCN risk)

Key Technical Insight: Method B suffers from "step economy" issues. The N-protection is unavoidable because direct coupling on free 5-bromoindoline leads to significant N-cyclopentylation byproducts and catalyst deactivation.

Part 4: Visualizing the Recommended Workflow (Method A)

MethodA_Workflow SM 5-Bromoindole Step1 Suzuki Coupling (Pd(dppf)Cl2, 90°C) SM->Step1 Inter 5-Cyclopentylindole (Intermediate) Step1->Inter 92% Yield Step2 Selective Reduction (NaBH3CN, AcOH) Inter->Step2 Prod 5-Cyclopentylindoline (Final Product) Step2->Prod 85% Yield

Figure 2: Optimized workflow for Method A. Note the high yield retention across steps.

Part 5: Troubleshooting & Critical Control Points

  • Cyanoborohydride Quality: Old NaBH₃CN bottles absorb water, lowering activity. If the reduction is sluggish (>4h), add a fresh 0.5 eq of reductant.

  • Regioselectivity: In Method A, the reduction is highly selective for the heterocyclic ring. However, if over-reduction (cyclohexyl formation) is observed, switch from AcOH to Trifluoroacetic acid (TFA), which protonates the indole more effectively but is less likely to facilitate benzene ring reduction.

  • Quenching Safety: The reduction mixture contains cyanide. Never acidify the waste stream. Quench into highly basic bleach (NaOH/NaOCl) to oxidize cyanide to cyanate before disposal.

References

  • Gribble, G. W., et al. (1974).[4] Reactions of Sodium Borohydride in Acidic Media.[4][5] I. Reduction of Indoles and Alkylation of Aromatic Amines with Carboxylic Acids. Journal of the American Chemical Society. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Han, F. S. (2013). Transition-Metal-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions: A Remarkable Advance from Palladium to Nickel Catalysts. Chemical Society Reviews. Link

  • PubChem Compound Summary. (2025). 5-Cyclopentyl-2,3-dihydro-1H-indole (CID 83382044). National Center for Biotechnology Information. Link

  • BenchChem Protocols. (2025). Application Notes for Suzuki-Miyaura Coupling with 5-Bromoindole. Link

Sources

Strategic Cross-Validation of 5-Cyclopentyl-2,3-dihydro-1H-indole: A Target Deconvolution Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of 5-Cyclopentyl-2,3-dihydro-1H-indole's biological targets Content Type: Publish Comparison Guide

Executive Summary

5-Cyclopentyl-2,3-dihydro-1H-indole (CAS: 1540041-57-3) represents a privileged "lipophilic indoline" scaffold.[1] Unlike its planar indole counterparts, the 2,3-dihydro (indoline) core introduces a non-planar "pucker," while the C5-cyclopentyl group adds significant hydrophobic bulk (


cLogP ~ +2.1 vs. unsubstituted indoline).[2] These structural features position it as a critical lead for targeting hydrophobic allosteric pockets in Kinases  and transmembrane GPCR domains  (specifically 5-HT family receptors).

This guide details the cross-validation protocols required to confirm biological targets for this scaffold, comparing its performance and validation metrics against established indoline-based probes like Sunitinib (Kinase standard) and SB-242084 (GPCR standard).

Structural Analysis & Target Hypothesis

Before initiating wet-lab validation, researchers must understand the pharmacophore's bias.[2] The 5-cyclopentyl group acts as a bioisostere for phenyl or branched-alkyl chains, often improving blood-brain barrier (BBB) penetration but increasing the risk of non-specific hydrophobic binding.

FeatureChemical PropertyBiological Implication
Indoline Core Reduced C2-C3 bond (sp3)Increased solubility vs. Indole; Non-planar geometry allows specific "induced fit" binding.
N1-H (Secondary Amine) H-bond DonorCritical interaction point for Asp/Glu residues in Kinase hinge regions.
C5-Cyclopentyl Lipophilic/Steric BulkTargets hydrophobic pockets (e.g., Gatekeeper residues in kinases or TM3/TM5 clefts in GPCRs).[2]
Comparative Benchmarking: Alternatives & Standards

When validating 5-Cyclopentyl-2,3-dihydro-1H-indole, performance must be benchmarked against established ligands to normalize for assay variability.[2]

Compound ClassRepresentative StandardMechanism of ActionComparison Logic
Kinase Inhibitor (Type I) Sunitinib ATP-competitive (VEGFR/PDGFR)Use to validate Hinge Binding capability. If 5-Cyclopentyl-indoline fails to displace Sunitinib in competitive assays, it is likely an allosteric or non-kinase binder.
5-HT Antagonist SB-242084 5-HT2C Selective AntagonistUse to validate GPCR Orthosteric Binding .[2] The C5-substitution on the indoline mimics the 5-substitution on Serotonin.
Negative Control Indoline (Unsubstituted) Low affinity binderEstablishes the baseline noise. Any signal < 5x of Indoline is considered non-specific.
Validation Protocol: The "Triangulation" Method

To eliminate false positives (common with lipophilic compounds), you must employ a "Triangulation" strategy: Biophysical (Binding)


Thermodynamic (Stability) 

Functional (Activity) .[2]
Phase 1: Surface Plasmon Resonance (SPR) – Binding Kinetics

Objective: Determine if the molecule binds 1:1 or forms aggregates (a common artifact of cyclopentyl derivatives).[2]

Protocol:

  • Immobilization: Biotinylate the target protein (e.g., Aurora Kinase A or 5-HT2C) via AviTag to a Streptavidin (SA) sensor chip.[2]

  • Solvent Correction: DMSO calibration (1% to 5%) is critical due to the compound's lipophilicity.

  • Injection: Inject 5-Cyclopentyl-2,3-dihydro-1H-indole in a dose-response series (0.1

    
    M – 100 
    
    
    
    M).
  • Analysis: Fit data to a 1:1 Langmuir model.

    • Pass Criteria:

      
       is within 80-120% of theoretical max; 
      
      
      
      shows distinct residence time.
    • Fail Criteria: Square-wave sensorgrams (non-specific binding) or super-stoichiometric binding (

      
       200%).
      
Phase 2: Cellular Thermal Shift Assay (CETSA) – Target Engagement

Objective: Prove the compound enters the cell and stabilizes the target in a complex physiological environment.[2]

Protocol:

  • Treatment: Treat intact cells (e.g., HEK293T expressing target) with 10

    
    M compound for 1 hour.[2]
    
  • Heating: Aliquot cells and heat at a gradient (

    
    C to 
    
    
    
    C).
  • Lysis & Detection: Lyse cells; separate soluble fraction via centrifugation. Detect remaining soluble protein via Western Blot.

  • Data Output: Plot Melt Curve.

    • Metric:

      
       (Shift in melting temperature).
      
    • Benchmark: A shift of

      
      C indicates significant stabilization.
      
Phase 3: Functional Phospho-Flow (For Kinase Targets)

Objective: Confirm that binding results in pathway inhibition.

Protocol:

  • Stimulation: Starve cells, then stimulate with Growth Factor (e.g., PDGF) to activate the kinase cascade.[2]

  • Inhibition: Pre-incubate with 5-Cyclopentyl-2,3-dihydro-1H-indole.

  • Fixation/Permeabilization: Use Methanol (90%) to permeabilize.

  • Staining: Stain with phospho-specific antibodies (e.g., p-AKT, p-ERK).[2]

  • Flow Cytometry: Measure Mean Fluorescence Intensity (MFI).

Visualization: Validation Logic Flow

The following diagram illustrates the "Go/No-Go" decision tree for validating this specific scaffold, distinguishing between Kinase and GPCR pathways.

ValidationLogic Start Compound: 5-Cyclopentyl-2,3-dihydro-1H-indole InSilico Step 1: In Silico Docking (Check C5-Pocket Fit) Start->InSilico Decision1 Primary Hit Class? InSilico->Decision1 KinasePath Path A: Kinase Hypothesis (ATP-Site) Decision1->KinasePath H-Bond Donor Match GPCRPath Path B: GPCR Hypothesis (5-HT/Cannabinoid) Decision1->GPCRPath Lipophilic Match TSA Thermal Shift Assay (TSA) Screening KinasePath->TSA High Throughput Radioligand Radioligand Displacement (Ki Determination) GPCRPath->Radioligand Competition SPR SPR Kinetics (Biacore) Rule out Aggregation TSA->SPR Positive Shift Radioligand->SPR High Affinity FuncKinase Functional: Phospho-Flow (IC50 Calculation) SPR->FuncKinase 1:1 Binding Model FuncGPCR Functional: cAMP/Ca2+ Flux (Agonist vs Antagonist) SPR->FuncGPCR Specific Binding Valid VALIDATED TARGET FuncKinase->Valid FuncGPCR->Valid

Caption: Decision matrix for validating 5-Cyclopentyl-2,3-dihydro-1H-indole. Path selection depends on initial docking scoring (Kinase Hinge vs. GPCR Cleft).

Experimental Data Summary (Simulated Comparison)

The following table synthesizes expected performance metrics based on structural activity relationship (SAR) data for 5-substituted indolines.

Assay TypeMetric5-Cyclopentyl-2,3-dihydro-1H-indole (Candidate)Sunitinib (Kinase Ref)SB-242084 (GPCR Ref)Interpretation
Solubility (PBS)

M
~25

M
>100

M
~50

M
Caution: Candidate requires DMSO/Surfactant (0.01% Tween-20) in assays to prevent aggregation.
TSA (

)

C
+3.5

C (Kinase Panel)
+8.0

C (VEGFR)
N/AModerate stabilization suggests reversible binding rather than covalent suicide inhibition.
Selectivity Gini Coeff.[3]0.45 (Broad Spectrum)0.65 (Selective)0.80 (Highly Selective)The cyclopentyl group is a "promiscuous" binder; expect off-target hits in metabolic enzymes (CYP450).
Expert Insight: The "Lipophilicity Trap"

As a Senior Application Scientist, I must highlight a critical failure mode for this specific molecule. The C5-cyclopentyl group significantly increases the LogP. In biochemical assays (TR-FRET or AlphaScreen), this can lead to false positives due to micelle formation or "sticky" non-specific binding to the acceptor beads.[2]

Corrective Action: Always include a detergent (0.01% Triton X-100 or Tween-20) in the assay buffer. If the IC50 shifts by >10-fold upon adding detergent, the initial activity was an artifact of aggregation, not true target engagement.

References
  • Zhang, J., et al. (2015).[2] "Indoline Scaffolds in Medicinal Chemistry: A Review of Biological Activities." Journal of Medicinal Chemistry. Link

  • Molina, D.M., et al. (2013).[2] "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science. Link[2]

  • Huber, K.V., et al. (2015).[2] "Proteome-wide drug target interaction mapping using thermal shift assay." Nature Methods. Link

  • PubChem Compound Summary. (2024). "5-Cyclopentyl-2,3-dihydro-1H-indole (CID 83382044)."[1][2] National Center for Biotechnology Information. Link[2]

  • Knight, Z.A., et al. (2010).[2] "A Membrane Capture Assay for Profiling Kinase Inhibitors." Nature Protocols. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 5-Cyclopentyl-2,3-dihydro-1H-indole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

5-Cyclopentyl-2,3-dihydro-1H-indole (CAS: 1540041-57-3) is a lipophilic, nitrogen-containing heterocycle often utilized as a scaffold in medicinal chemistry (e.g., kinase inhibitor synthesis).[1][2]

Unlike common laboratory solvents, this compound possesses a specific "risk profile" driven by two structural features:

  • The Indoline Core: A secondary amine prone to oxidation and acting as a weak base.

  • The Cyclopentyl Group: A lipophilic moiety that significantly increases skin absorption rates and aquatic toxicity compared to the parent indoline.

Critical Directive: Due to its predicted high aquatic toxicity and lipophilicity, under no circumstances should this compound or its residues be discharged into sanitary sewer systems. High-temperature incineration is the only validated disposal method.

Hazard Profiling & Waste Classification

To ensure safe handling, we must classify the waste based on its Structure-Activity Relationship (SAR), as specific toxicological data for this derivative may be sparse.

Table 1: Physicochemical Properties & Risk Factors
PropertyEstimated CharacteristicOperational Implication
Physical State Low-melting solid or viscous oilMay adhere to glass; requires solvent rinsing for full removal.
Basicity Weak Base (

4-5 for conjugate acid)
Incompatible with Strong Acids. Exothermic salt formation may occur.
Lipophilicity High (LogP > 3.5 predicted)Rapid Skin Absorption. Double-gloving (Nitrile/Laminate) is mandatory.
Reactivity Susceptible to oxidationIncompatible with Oxidizers (e.g., peroxides, nitric acid). Risk of exothermic aromatization to indole.
Waste Code Non-Halogenated OrganicMust be segregated from halogenated solvents to prevent incinerator corrosion issues.

Disposal Decision Logic (Workflow)

The following decision matrix illustrates the segregation logic required to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).

DisposalWorkflow Start Waste Generation (5-Cyclopentyl-2,3-dihydro-1H-indole) StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath LiquidPath Solution / Mother Liquor StateCheck->LiquidPath TrashPath Contaminated Consumables (Gloves, Weigh Boats) StateCheck->TrashPath SolidContainer Container: HDPE Wide-Mouth Label: 'Toxic Solid, Organic, N.O.S.' SolidPath->SolidContainer Incinerator Final Disposal: High-Temp Incineration SolidContainer->Incinerator SolventCheck Check Solvent Type LiquidPath->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated NonHalogenated Non-Halogenated Solvent (EtOAc, MeOH, DMSO) SolventCheck->NonHalogenated Halogenated->Incinerator Segregated Stream A NonHalogenated->Incinerator Segregated Stream B Bagging Double Bag (Clear Poly) Label as Haz Waste TrashPath->Bagging Bagging->Incinerator

Figure 1: Segregation logic ensuring compatibility with commercial incineration streams.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Scenario: Disposal of expired shelf stock or synthesized solid bulk.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for solid waste to prevent breakage during compaction.

  • Labeling: Affix a hazardous waste tag immediately.

    • Chemical Name: 5-Cyclopentyl-2,3-dihydro-1H-indole.[1][3]

    • Hazard Checkboxes: Toxic, Irritant.[4][5][6][7]

  • Transfer: Transfer solid using a disposable spatula. Do not generate dust.[4][6][8] If dust is visible, dampen slightly with mineral oil.

  • Sealing: Screw cap tightly and tape the seal with parafilm or electrical tape to prevent loosening during transport.

Protocol B: Liquid Waste (Reaction Mixtures/Rinsates)

Scenario: Filtrates from recrystallization or reaction mixtures.

  • Segregation:

    • If dissolved in Dichloromethane (DCM)

      
      Halogenated Waste Carboy .
      
    • If dissolved in Ethyl Acetate/Methanol

      
      Non-Halogenated Waste Carboy .
      
  • pH Check: Before adding to a communal carboy, check the pH.

    • Risk:[4][5][6][7][9][10] Adding this basic amine to a carboy containing acidic waste (e.g., acetic acid residues) can generate heat.

    • Action: If the solution is highly basic, neutralize to pH 7-9 using dilute HCl before disposal into the organic solvent drum.

  • Rinsing: Rinse the original flask 3x with acetone. Add these rinses to the waste carboy.

Protocol C: Spill Management (Emergency Response)

Scenario: Benchtop spill of 500mg - 5g.

  • Evacuate & PPE: Alert nearby personnel. Don double nitrile gloves , lab coat, and safety goggles.

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion.

    • Liquid: Surround with absorbent boom or vermiculite.

  • Cleanup:

    • Scoop material into a disposable container.

    • Crucial Step: Wipe the surface with a 1% Acetic Acid solution (or vinegar). The acid protonates the amine, making it water-soluble and easier to lift off the surface into the cleaning wipe.

    • Follow with a soap and water wash.[5][8][10][11]

  • Disposal: Place all cleanup materials (wipes, gloves) into a sealed hazardous waste bag.

Regulatory & Compliance Framework

Incompatibility Alert

The secondary amine functionality of 5-Cyclopentyl-2,3-dihydro-1H-indole presents specific incompatibility risks.

Incompatibility Compound 5-Cyclopentyl- 2,3-dihydro-1H-indole Acid Strong Acids (H2SO4, HCl) Compound->Acid Do Not Mix Oxidizer Strong Oxidizers (H2O2, KMnO4) Compound->Oxidizer Do Not Mix Result1 Exothermic Reaction (Heat Generation) Acid->Result1 Result2 Uncontrolled Oxidation (Fire Risk) Oxidizer->Result2

Figure 2: Chemical incompatibility map. Segregate strictly from these classes.

Final Disposition

The ultimate fate of this molecule must be incineration .

  • Method: Rotary Kiln Incineration.

  • Reasoning: The nitrogen content requires controlled combustion to manage

    
     emissions, and the cyclic hydrocarbon structure requires high temperatures (>1000°C) for complete destruction.
    
  • Prohibition: Never use "drain disposal" or "evaporation in fume hood."

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83382044, 5-Cyclopentyl-2,3-dihydro-1H-indole. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Waste Identification. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Chapter 8: Management of Waste. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.